2-Bromo-4-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFNZTNQBIHNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459074 | |
| Record name | 2-Bromo-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140860-51-1 | |
| Record name | 2-Bromo-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-methoxybenzonitrile, a key intermediate in various synthetic applications. This document outlines its physicochemical characteristics, detailed experimental protocols for their determination, and a logical workflow for property analysis.
Core Physical and Chemical Properties
This compound is a substituted aromatic nitrile. The data presented here corresponds to the compound with CAS Number 140860-51-1.[1][2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 140860-51-1 | [2][3] |
| Molecular Formula | C₈H₆BrNO | [2] |
| Molecular Weight | 212.046 g/mol | |
| Appearance | White to off-white crystalline powder/solid | |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [3] |
Note: Specific melting and boiling points for CAS 140860-51-1 are not consistently reported across public sources. Experimental determination is recommended for precise values.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[4][5] Impurities typically cause a depression and broadening of the melting point range.[6]
Methodology: Capillary Method
-
Sample Preparation: The crystalline this compound sample must be completely dry and in a fine powder form.[4] If necessary, crush the crystals using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample.[5] Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The sample height should be approximately 1-2 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar digital device).
-
Heating and Observation:
-
For an unknown compound, a rapid initial heating (e.g., 10-20°C/minute) can be used to determine an approximate melting range.[7]
-
For a precise measurement, a second, fresh sample should be heated rapidly to about 15-20°C below the approximate melting point.[7]
-
The heating rate should then be slowed to 1-2°C per minute.[6]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]
Methodology: Micro Boiling Point Determination (Thiele Tube or Aluminum Block)
-
Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube or fusion tube.[8][9][10][11]
-
Capillary Inversion: Take a capillary tube sealed at one end. Place the open end of this capillary tube down into the liquid in the fusion tube.[8][9][11]
-
Apparatus Setup:
-
Heating and Observation:
-
Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]
Solubility Determination
Solubility provides critical information about the polarity of a molecule and the presence of functional groups that can interact with a solvent.[13]
Methodology: Qualitative Solubility Testing
-
General Procedure:
-
In a small, clean test tube, place approximately 25 mg of solid this compound or 0.05 mL if it is in liquid form.[13]
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[13]
-
After each addition, shake the test tube vigorously for 10-20 seconds.[14]
-
Observe if the compound dissolves completely. If it does, it is considered "soluble." If it does not dissolve or only partially dissolves, it is "insoluble."[14]
-
-
Solvent Selection and Interpretation:
-
Water: Solubility in water suggests the presence of polar functional groups. Given the structure of this compound, it is expected to be insoluble in water. If it is soluble, test the resulting solution with litmus paper to check for acidity or basicity, which could indicate the presence of acidic or basic functional groups.[15]
-
Organic Solvents (e.g., Dichloromethane, Ethanol, Diethyl Ether): The "like dissolves like" principle suggests that nonpolar or moderately polar organic compounds will be soluble in common organic solvents. Test solubility in a range of solvents to establish a polarity profile.
-
Aqueous Acid/Base Solutions (e.g., 5% HCl, 5% NaOH): Solubility in these solutions can indicate the presence of basic (amine) or acidic (carboxylic acid, phenol) functional groups, respectively, which would be converted into more polar, soluble salts.[13]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of this compound.
References
- 1. This compound | 140860-51-1 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 140860-51-1|this compound|BLD Pharm [bldpharm.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. scribd.com [scribd.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Bromo-4-methoxybenzonitrile: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2-Bromo-4-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a bromo, a methoxy, and a nitrile group at positions 2, 4, and 1, respectively. The presence of these functional groups makes it a versatile building block in organic synthesis.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 140860-51-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₆BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 212.04 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 139.3 °C | --INVALID-LINK-- |
| Boiling Point | 312.8 ± 27.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.56 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane. Insoluble in water. | --INVALID-LINK--[2] |
| Storage | Sealed in a dry, room temperature environment. | --INVALID-LINK--[3] |
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-methoxyaniline. The first step is the regioselective bromination of 4-methoxyaniline to yield 2-bromo-4-methoxyaniline. This is followed by a Sandmeyer reaction to convert the amino group into a nitrile group.
Experimental Protocol: Synthesis of 2-Bromo-4-methoxyaniline
This protocol is based on the bromination of anilines using N-bromosuccinimide (NBS) under controlled conditions to achieve ortho-bromination.[4]
Materials:
-
4-methoxyaniline
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxyaniline (1 equivalent) in dichloromethane or acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-bromo-4-methoxyaniline, which can be purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a standard procedure for the conversion of an aryl amine to an aryl nitrile.[5][6]
Materials:
-
2-bromo-4-methoxyaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
Procedure:
-
Suspend 2-bromo-4-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic pathway to this compound.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~6.9 | dd | 1H | Ar-H |
| ~3.8 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-OCH₃ |
| ~135 | Ar-C |
| ~133 | Ar-C |
| ~118 | Ar-C |
| ~117 | C-Br |
| ~115 | C-CN |
| ~105 | Ar-C |
| ~56 | -OCH₃ |
Note: The predicted chemical shifts are based on the analysis of similar substituted benzonitriles.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Table 4: Expected Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -OCH₃ |
| ~2230-2210 | C≡N stretch | Nitrile |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-O stretch | Aryl ether |
| ~700-500 | C-Br stretch | Aryl bromide |
Note: The expected peak positions are based on characteristic group frequencies and data from related compounds.
Mass Spectrometry (MS)
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of this compound (212.04 g/mol ). Due to the presence of bromine, an isotopic peak (M+2) of similar intensity will be observed at m/z 214, corresponding to the ⁸¹Br isotope.
-
Major Fragments:
-
Loss of a bromine radical ([M-Br]⁺) at m/z 133.
-
Loss of a methyl radical from the methoxy group ([M-CH₃]⁺).
-
Loss of a CO group from the methoxy-containing fragment.
-
Fragments corresponding to the benzonitrile moiety.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its aryl bromide functionality makes it an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in many drug candidates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][9]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled product.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 4. rsc.org [rsc.org]
- 5. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 9. jchps.com [jchps.com]
An In-depth Technical Guide to 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 140860-51-1
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxybenzonitrile, a halogenated aromatic nitrile of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document details its chemical identity, physical properties, synthesis, and reactivity, with a focus on experimental protocols and potential applications for research and development.
Chemical Identification and Physical Properties
This compound is a substituted benzonitrile with a bromine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. Its unique substitution pattern makes it a valuable intermediate for further chemical modifications.
Table 1: Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 140860-51-1 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| SMILES | COC1=CC(Br)=C(C=C1)C#N |
| Purity (typical) | >95% |
| Storage Conditions | 2-8 °C, Sealed in dry |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests plausible synthetic routes based on established organic chemistry reactions. One potential pathway is through a Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4]
References
Spectroscopic Profile of 2-Bromo-4-methoxybenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-methoxybenzonitrile. Aimed at researchers, scientists, and professionals in the field of drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for the characterization and analysis of this molecule. In the absence of readily available experimental spectra in public databases, this guide leverages high-quality predictive methodologies to offer a detailed spectroscopic profile.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound, organized for clarity and ease of reference. These predictions are generated based on established computational algorithms and provide a reliable approximation of the compound's spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.71 | d | 1H | 2.3 | H-3 |
| 7.50 | d | 1H | 8.7 | H-6 |
| 6.95 | dd | 1H | 8.7, 2.3 | H-5 |
| 3.86 | s | 3H | - | -OCH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C-4 |
| 135.2 | C-6 |
| 134.8 | C-3 |
| 118.0 | C-5 |
| 116.5 | CN |
| 114.0 | C-1 |
| 113.2 | C-2 |
| 56.0 | -OCH₃ |
Predicted in CDCl₃ at 100 MHz.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| 2225 | Strong | C≡N stretch (nitrile) |
| 1600, 1480, 1450 | Strong to Medium | C=C stretch (aromatic ring) |
| 1250 | Strong | C-O-C stretch (asymmetric) |
| 1030 | Strong | C-O-C stretch (symmetric) |
| 820 | Strong | C-H bend (out-of-plane) |
| 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 213/215 | 100/98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 198/200 | 40/39 | [M-CH₃]⁺ |
| 170/172 | 20/19 | [M-CH₃-CO]⁺ |
| 102 | 30 | [M-Br-CN]⁺ |
| 75 | 25 | [C₆H₃]⁺ |
Experimental Protocols
While specific experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available, the following are general methodologies typically employed for a compound of this nature.
2.1. NMR Spectroscopy
A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences would be utilized for both one-dimensional and, if necessary, two-dimensional NMR experiments to aid in signal assignment.
2.2. IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹.
2.3. Mass Spectrometry
Mass spectral analysis would be performed using a mass spectrometer, likely with electron ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The instrument would be scanned over a mass range appropriate to detect the molecular ion and significant fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
2-Bromo-4-methoxybenzonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-4-methoxybenzonitrile, a key intermediate in organic synthesis.
Core Chemical Data
The fundamental molecular properties of this compound (CAS No. 140860-51-1) are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
Synthesis and Experimental Protocols
While various synthetic routes to this compound exist, a notable experimental protocol involves its use as a starting material for the synthesis of other valuable compounds. One such example is the demethylation to produce 2-Bromo-4-hydroxybenzonitrile.
Experimental Protocol: Demethylation of this compound to 2-Bromo-4-hydroxybenzonitrile
This procedure outlines the conversion of this compound to its hydroxy analogue, a common transformation in the synthesis of more complex molecules.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 g, 4.7 mmol) in dichloromethane (DCM, 15 mL).
-
Reagent Addition: Add a 1 M solution of boron tribromide (BBr₃) in DCM (14.2 mL, 14.2 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 50°C overnight.
-
Quenching: Carefully quench the reaction with methanol.
-
Extraction: Pour the mixture into water and extract the product with ethyl acetate (200 mL).
-
Washing: Wash the organic extract sequentially with water (200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue using silica gel chromatography (Petroleum Ether/Ethyl Acetate = 5:1) to yield the final product.
Potential Biological and Pharmacological Significance
While this compound itself is primarily utilized as a synthetic intermediate, structurally related bromo-methoxyphenyl derivatives have demonstrated notable biological activities. Research into analogous compounds suggests potential applications in the following areas:
-
Anticancer Activity: Certain derivatives of bromo-methoxyphenyl compounds have exhibited cytotoxic effects against various cancer cell lines.
-
Antimicrobial Properties: The bromo-methoxyphenyl scaffold is a feature in several compounds with activity against both Gram-positive and Gram-negative bacteria.
These findings indicate that this compound is a valuable building block for the synthesis of novel therapeutic agents.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques. Based on methods for structurally similar compounds, the following analytical approaches are recommended:
-
High-Performance Liquid Chromatography (HPLC): A primary method for purity assessment, capable of separating the target compound from impurities.
-
Gas Chromatography (GC): Suitable for analyzing the volatility and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of the compound's identity.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Navigating Quality: An In-depth Technical Guide to the Purity and Assay of Commercially Available 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methoxybenzonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this reagent is critical, as impurities can lead to unforeseen side reactions, reduced yields, and complications in the purification of downstream products. This technical guide provides a comprehensive overview of the typical purity, common impurities, and analytical methodologies for the quality assessment of commercially available this compound. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented to aid researchers in establishing robust quality control procedures.
Commercial Purity of this compound
| Supplier Type | Typical Purity (%) | Common Notes |
| Research Chemical Suppliers | ≥ 98% | Often sufficient for early-stage research and development. |
| Bulk/Commercial Suppliers | 96 - 98.7% | May contain higher levels of process-related impurities. |
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis involves the bromination of 4-methoxybenzonitrile. Potential impurities can arise from incomplete reactions, side reactions, and degradation.
| Impurity Class | Potential Compounds | Origin |
| Starting Material | 4-Methoxybenzonitrile | Incomplete bromination reaction. |
| Isomeric Impurities | 3-Bromo-4-methoxybenzonitrile, Dibrominated species | Non-selective bromination or over-bromination. |
| Related Compounds | 2-Bromo-4-hydroxybenzonitrile | Demethylation of the starting material or product.[1] |
Analytical Methodologies for Purity and Assay
A multi-pronged analytical approach is recommended for the comprehensive quality assessment of this compound, including chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity determination and assay of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for this compound.
Experimental Protocol: HPLC Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Workflow for HPLC Purity Assessment
References
The Untapped Therapeutic Potential of Bromo-Methoxyphenyl Benzonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led to a burgeoning interest in the synthesis and evaluation of small molecules with diverse pharmacological activities. Among these, derivatives of bromo-methoxyphenyl benzonitrile represent a promising, yet underexplored, class of compounds. The unique combination of a bromine atom, a methoxy group, and a nitrile functionality on a benzene ring provides a versatile scaffold for the development of new drugs. While comprehensive research specifically on 2-Bromo-4-methoxybenzonitrile derivatives is limited in publicly available literature, a comparative analysis of structurally related bromo-methoxyphenyl and benzonitrile derivatives reveals significant potential for anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current landscape, presenting quantitative biological data, detailed experimental protocols, and a conceptual framework for the future development of this class of compounds.
Potential Biological Activities
The bromo-methoxyphenyl benzonitrile scaffold is a key feature in a number of compounds that have demonstrated significant biological effects. The electron-withdrawing nature of the bromine and nitrile groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that can influence interactions with biological targets.
Anticancer Activity
Several studies have highlighted the potential of bromo-methoxyphenyl derivatives as cytotoxic agents against a variety of cancer cell lines.[1] The mechanism of action for these types of compounds can be diverse, with some derivatives of the broader benzonitrile class showing activity as inhibitors of crucial cellular processes like tubulin polymerization and the function of protein kinases such as Src and Abl.[2]
Antimicrobial Activity
Derivatives containing the bromo-methoxyphenyl moiety have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[1] The lipophilicity imparted by the bromine and methoxy groups can facilitate the passage of these molecules through bacterial cell membranes.
Data Presentation: A Comparative Analysis
To provide a clear and concise overview of the potential efficacy of bromo-methoxyphenyl benzonitrile derivatives, the following tables summarize the biological activities of structurally related compounds.
Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl and Benzonitrile Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitrile | 1g2a | HCT116 (Colon) | 0.0059 | [3] |
| BEL-7402 (Liver) | 0.0078 | [3] | ||
| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical) | 3.204 | [4] |
| MCF-7 (Breast) | 3.849 | [4] | ||
| Acetylated Bromophenol | (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Activity Reported | [1] |
Table 2: Antimicrobial Activity of Selected Fatty Acid Derived 4-Methoxybenzylamides
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | MKC (µg/mL) | Reference |
| 5 | E. coli | 12.33 | 125 | 250 | [5] |
| S. aureus | 10.33 | 125 | 250 | [5] | |
| 6 | E. coli | 18.66 | 62.5 | 125 | [5] |
| S. aureus | 16.33 | 62.5 | 125 | [5] | |
| 7 | E. coli | 14.33 | 125 | 250 | [5] |
| S. aureus | 12.33 | 125 | 250 | [5] |
Compound 5: N-(4-methoxybenzyl)undec-10-enamide Compound 6: (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide Compound 7: N-(4-methoxy benzyl)oleamide
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following are representative protocols for the synthesis of a related bromo-methoxyphenyl benzonitrile derivative and for key biological assays.
Synthesis of 2-(bromomethyl)-4-methoxy-benzonitrile[6]
-
Reaction Setup: In a 50-mL round-bottom flask, combine 4-methoxy-2-methylbenzonitrile (2 g, 13.59 mmol), carbon tetrachloride (CCl4, 30 mL), N-Bromosuccinimide (NBS, 2.67 g, 15.00 mmol), and dibenzoyl peroxide (BPO, 100 mg, 0.39 mmol).
-
Reaction Conditions: Stir the resulting solution for 16 hours at 80°C.
-
Work-up: After the reaction, cool the mixture to room temperature.
-
Purification: Wash the reaction mixture three times with 20 mL of water. Dry the organic phase over anhydrous sodium sulfate and concentrate it under vacuum to yield 2-(bromomethyl)-4-methoxybenzonitrile as a yellow solid.
Anticancer Screening: MTT Assay[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[7]
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives are not yet widely available, the comparative analysis of structurally similar compounds strongly suggests a promising future for this chemical class in drug discovery. The potent anticancer and antimicrobial activities observed in related bromo-methoxyphenyl and benzonitrile derivatives provide a solid rationale for the synthesis and screening of a dedicated library of this compound analogs.
Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the introduction of various substituents at different positions of the benzonitrile ring to establish a comprehensive structure-activity relationship (SAR). Furthermore, elucidation of the precise molecular mechanisms of action and evaluation of the in vivo efficacy and safety of the most promising candidates will be crucial steps in translating these preliminary findings into clinically viable therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide offer a foundational resource for researchers embarking on the exploration of this intriguing class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into 2-Bromo-4-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational analysis of 2-Bromo-4-methoxybenzonitrile. While direct experimental and computational studies on this specific molecule are limited in current literature, this document synthesizes findings from closely related analogs, such as 2-Bromo-4-methylbenzonitrile and other substituted benzonitriles, to project the structural, vibrational, and electronic properties of the title compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the established methodologies for analysis and presenting expected quantitative data. The insights provided herein can inform synthetic strategies, characterization, and potential applications of this compound and its derivatives in medicinal chemistry and materials science.
Introduction
Benzonitrile derivatives are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of various substituents onto the benzene ring can modulate the molecule's physicochemical and electronic properties, leading to a wide array of biological activities and material applications. The title compound, this compound, which incorporates a bromine atom, a methoxy group, and a nitrile function, presents an interesting scaffold for further chemical exploration. The interplay of the electron-withdrawing nitrile group and the electron-donating methoxy group, along with the steric and electronic effects of the bromine atom, suggests a molecule with unique reactivity and potential for molecular interactions.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the properties of such molecules at the atomic level.[2] These theoretical studies provide valuable insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity, which complement and guide experimental work.[3] This guide will explore the expected outcomes of such computational analyses for this compound, based on comprehensive studies of its analogs.
Molecular Structure and Geometry
The molecular geometry of this compound is anticipated to be nearly planar, a common feature for many benzonitrile derivatives.[4] The optimization of the molecular structure is the foundational step in any computational analysis, typically performed using DFT methods.
Computational Protocol for Geometry Optimization
A standard and effective method for geometry optimization involves the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[2] The optimization process calculates the minimum energy conformation of the molecule in its ground state.
Predicted Geometrical Parameters
Based on studies of analogous compounds like 2-Bromo-4-methylbenzonitrile and other substituted benzonitriles, the key geometrical parameters for this compound can be predicted.[2][4] The following table summarizes the expected bond lengths and bond angles. It is important to note that these are predictive values based on similar structures.
| Parameter | Analog Compound(s) | Expected Value |
| Bond Lengths (Å) | ||
| C-Br | 2-Bromo-4-methylbenzonitrile | ~1.88 - 1.90 |
| C-CN | Benzonitrile derivatives | ~1.43 - 1.45 |
| C≡N | Benzonitrile derivatives | ~1.15 - 1.17 |
| C-O (methoxy) | Methoxy-substituted benzenes | ~1.36 - 1.38 |
| O-CH3 (methoxy) | Methoxy-substituted benzenes | ~1.42 - 1.44 |
| C-C (aromatic) | Benzonitrile derivatives | ~1.38 - 1.41 |
| Bond Angles (°) | ||
| C-C-Br | 2-Bromo-4-methylbenzonitrile | ~119 - 121 |
| C-C-CN | Benzonitrile derivatives | ~118 - 120 |
| C-C-O (methoxy) | Methoxy-substituted benzenes | ~118 - 120 |
| C-O-C (methoxy) | Methoxy-substituted benzenes | ~117 - 119 |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a powerful technique for the identification and structural elucidation of molecules. The vibrational modes of this compound can be predicted and assigned through computational frequency analysis.
Experimental and Computational Protocol
Experimentally, FT-IR and FT-Raman spectra are typically recorded for the compound in the solid phase or dissolved in a suitable solvent like acetone.[3][6] Computationally, after geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated vibrational frequencies are often scaled by an empirical factor (around 0.96) to correct for anharmonicity and other systematic errors in the theoretical model. The Potential Energy Distribution (PED) is calculated to provide a quantitative assignment of the vibrational modes.
Predicted Vibrational Frequencies and Assignments
The vibrational spectrum of this compound will be characterized by several key stretching and bending modes. The table below presents the expected ranges for these characteristic vibrations, based on data from analogous compounds.[1][5]
| Vibrational Mode | Analog Compound(s) | Expected Wavenumber (cm⁻¹) | Description |
| C≡N stretch | Benzonitrile derivatives | 2220 - 2240 | Strong intensity in both IR and Raman |
| C-H stretch (aromatic) | Substituted benzenes | 3000 - 3100 | Multiple weak to medium bands |
| C-H stretch (methoxy) | Methoxy-substituted benzenes | 2850 - 2980 | Medium intensity bands |
| C-C stretch (aromatic) | Substituted benzenes | 1400 - 1600 | Multiple bands of varying intensity |
| C-O stretch (methoxy) | Methoxy-substituted benzenes | 1200 - 1300 | Strong intensity in IR |
| C-Br stretch | Bromo-substituted benzenes | 500 - 650 | Medium to strong intensity |
| C-H in-plane bend | Substituted benzenes | 1000 - 1300 | Multiple bands |
| C-H out-of-plane bend | Substituted benzenes | 750 - 900 | Strong intensity in IR |
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, electronic transitions, and charge transfer characteristics.
HOMO-LUMO Analysis
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity.[2] A smaller energy gap suggests higher reactivity. These parameters are typically calculated using the same DFT method as for geometry optimization.
Predicted Electronic Properties
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, which are the more electron-rich parts of the molecule. The LUMO is anticipated to be distributed over the benzonitrile moiety, particularly the C≡N group, which is electron-deficient. The predicted values for HOMO, LUMO, and the energy gap, based on similar molecules, are presented below.
| Parameter | Analog Compound(s) | Expected Value (eV) |
| E_HOMO | Substituted benzonitriles | -6.0 to -7.0 |
| E_LUMO | Substituted benzonitriles | -1.5 to -2.5 |
| Energy Gap (ΔE) | Substituted benzonitriles | 4.0 to 5.0 |
The following diagram illustrates the general workflow for the computational analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
An In-depth Technical Guide to 2-Bromo-4-methoxybenzonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxybenzonitrile, a substituted aromatic nitrile of interest in synthetic chemistry. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, its synthesis and properties can be understood through established chemical principles and data from commercial suppliers. This document outlines its chemical properties, a plausible and detailed synthetic protocol based on analogous reactions, and its potential applications as a valuable intermediate in the development of more complex molecules.
Introduction
This compound (CAS No. 140860-51-1) is a halogenated and methoxylated benzonitrile derivative.[1][2][3] Such compounds, featuring ortho-bromo and para-methoxy substitutions relative to a nitrile group, are valuable synthons in organic chemistry. The interplay of the electron-withdrawing nitrile and bromine substituents with the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, enabling a variety of chemical transformations. This guide serves to consolidate the available technical information on this compound for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
Quantitative data for this compound is primarily available through chemical supplier catalogs. While this data provides a useful reference, it is important to note that it may not have been subjected to rigorous peer review.
| Property | Value | Source |
| CAS Number | 140860-51-1 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO | [1][2][3] |
| Molecular Weight | 212.046 g/mol | [1] |
| Purity | ≥95% - >98% | [1][2][3] |
| Storage Temperature | 2-8 °C | [1] |
Note: Physical properties such as melting point and boiling point are not consistently reported in available sources.
Plausible Synthesis Protocol: The Sandmeyer Reaction
Proposed Starting Material and Reagents
-
2-Amino-5-methoxybenzonitrile
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
Ice
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
Detailed Experimental Methodology
Step 1: Diazotization of 2-Amino-5-methoxybenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve a specific molar equivalent of 2-Amino-5-methoxybenzonitrile in a solution of hydrobromic acid.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide mixture. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to yield pure this compound.
Experimental Workflow and Logical Relationships
The synthesis of this compound via the Sandmeyer reaction can be visualized as a logical workflow.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-4-methoxybenzonitrile
Introduction
2-Bromo-4-methoxybenzonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its substituted aromatic structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound, primarily focusing on the Sandmeyer reaction, a reliable method for introducing a bromo group onto an aromatic ring.
Principle
The synthesis of this compound can be effectively achieved via a Sandmeyer reaction.[1][2] This reaction involves the diazotization of an aromatic amine, in this case, 2-amino-4-methoxybenzonitrile, followed by the substitution of the diazonium group with a bromide ion using a copper(I) bromide catalyst. The Sandmeyer reaction is a versatile method for the introduction of various functional groups onto an aromatic ring and is known for its reliability and good yields.[3][4] An alternative approach involves the direct bromination of 4-methoxybenzonitrile.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from a similar synthesis of 2-Bromo-4-methylbenzonitrile.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-methoxybenzonitrile | Reagent | Commercially Available |
| Hydrobromic acid (48%) | ACS Reagent | Commercially Available |
| Sodium nitrite | ACS Reagent | Commercially Available |
| Copper(I) bromide | Reagent | Commercially Available |
| Dichloromethane | HPLC Grade | Commercially Available |
| Sodium bicarbonate | ACS Reagent | Commercially Available |
| Anhydrous magnesium sulfate | ACS Reagent | Commercially Available |
| Deionized water | --- | --- |
| Ice | --- | --- |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Diazotization of 2-Amino-4-methoxybenzonitrile:
-
In a 250 mL round-bottom flask, dissolve 2-amino-4-methoxybenzonitrile (e.g., 10 g, 67.5 mmol) in a mixture of hydrobromic acid (48%, e.g., 40 mL) and water (e.g., 40 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (e.g., 5.1 g, 73.9 mmol) in water (e.g., 15 mL) dropwise via a dropping funnel. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (e.g., 10.6 g, 73.9 mmol) in hydrobromic acid (48%, e.g., 20 mL).
-
Cool the copper(I) bromide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 2-Amino-4-methoxybenzonitrile | 148.16 | 10 | 67.5 | --- |
| Sodium nitrite | 69.00 | 5.1 | 73.9 | --- |
| Copper(I) bromide | 143.45 | 10.6 | 73.9 | --- |
| This compound | 212.04 | Theoretical: 14.31 | Theoretical: 67.5 | Actual: TBD |
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The diazotization reaction should be performed in a well-ventilated fume hood as diazonium salts can be explosive when isolated and dry.
-
Nitrogen gas is evolved during the Sandmeyer reaction; ensure adequate ventilation.
-
Hydrobromic acid is corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners.[1]
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-methoxybenzonitrile as a substrate in Suzuki cross-coupling reactions. This compound is a valuable building block for the synthesis of biaryl compounds containing a methoxy and a nitrile group, which are common moieties in medicinally relevant molecules. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to synthesize novel biaryl nitrile derivatives.
Reaction Principle
The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[1]
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for structurally similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 10 | 88-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 80-90 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 75-85 |
Experimental Protocols
The following are detailed protocols for performing the Suzuki cross-coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a reliable method for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-4-methoxybenzonitrile product.
Protocol 2: Procedure using Pd(dppf)Cl₂ and K₃PO₄
This protocol is often effective for more challenging couplings or when using less reactive boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.
-
Add 8 mL of anhydrous toluene and 2 mL of degassed deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 10-14 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
2-Bromo-4-methoxybenzonitrile: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxybenzonitrile is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive sites for the construction of complex molecular architectures. Its substituted phenyl ring provides a scaffold that can be strategically elaborated through various chemical transformations, leading to the synthesis of diverse compound libraries with a wide range of biological activities. The presence of the bromo, methoxy, and nitrile functional groups allows for selective and sequential modifications, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other biologically active molecules, highlighting its role in targeting key signaling pathways implicated in diseases such as cancer.
Application Notes
The strategic importance of this compound in drug discovery stems from its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to the assembly of the core structures of many targeted therapies.
1. Synthesis of Kinase Inhibitors:
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth and proliferation. The this compound scaffold can be elaborated to generate potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).
-
EGFR Inhibitors: The bromophenyl moiety of this compound can be incorporated into heterocyclic systems that are known to bind to the ATP-binding site of EGFR. For instance, a multi-step synthesis can lead to the formation of 4H-benzo[h]chromene derivatives. One such derivative, 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile, has demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is associated with acquired resistance to first-generation EGFR inhibitors.[1]
-
JAK-STAT Pathway Inhibitors: The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases.[2][3][4] this compound can serve as a starting material for the synthesis of phenylaminopyrimidine-based JAK inhibitors. These inhibitors can effectively block the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[5]
2. Synthesis of GPCR Antagonists:
G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are important drug targets. While direct synthesis of GPCR antagonists from this compound is not extensively documented in the provided search results, the structural motifs accessible from this building block are relevant to the design of such antagonists. The ability to introduce diverse substituents through cross-coupling reactions allows for the exploration of the chemical space around privileged GPCR-binding scaffolds.
Quantitative Data
The following tables summarize key quantitative data for compounds synthesized using methodologies applicable to this compound derivatives.
Table 1: Biological Activity of a Representative EGFR Inhibitor
| Compound ID | Target | IC50 (µM) |
| 1 | EGFRWT | 3.27 ± 0.72 |
| 1 | EGFRT790M | 1.92 ± 0.05 |
Compound 1: 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile[1]
Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 |
| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 |
Yields are based on analogous reactions and provide a strong indication of expected performance for this compound.[6]
Table 3: Representative Buchwald-Hartwig Amination Reaction Yields
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 60 |
Yield is based on an analogous reaction and provides a strong indication of expected performance for this compound.[7]
Experimental Protocols
Protocol 1: Synthesis of a 4H-Benzo[h]chromene Derivative (EGFR Inhibitor)
This protocol is adapted from the synthesis of 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile.[1]
Materials:
-
4-Methoxynaphthalen-1-ol
-
2-Bromobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (100%)
Procedure:
-
Combine 4-methoxynaphthalen-1-ol (0.01 mol), 2-bromobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and piperidine (0.5 mL) in 30 mL of 100% ethanol.
-
Subject the reaction mixture to microwave irradiation at 400 W and 140 °C for two minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and elemental analysis.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol that can be optimized for the Suzuki-Miyaura coupling of this compound with various boronic acids.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol that can be optimized for the Buchwald-Hartwig amination of this compound with various amines.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base, the amine, and this compound.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-methoxybenzonitrile: A Detailed Guide for Synthetic Applications
Introduction:
2-Bromo-4-methoxybenzonitrile is a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds relevant to pharmaceutical and materials science research. The presence of a bromo substituent at the 2-position, a methoxy group at the 4-position, and a nitrile group provides multiple handles for functionalization. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this molecule, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for five key palladium-catalyzed reactions with this compound: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.
Key Palladium-Catalyzed Reactions and Protocols
The following sections detail the application of major palladium-catalyzed cross-coupling reactions using this compound as the starting material. The provided protocols are based on established literature precedents for similar substrates and should serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
Quantitative Data Summary:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| (4-Formylphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 85 |
| (3-Thienyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 88 |
Experimental Protocol: Synthesis of 2-Cyano-5-methoxybiphenyl
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Application Notes and Protocols for Cyanation Reactions Involving 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cyanation of 2-Bromo-4-methoxybenzonitrile, a key transformation for the synthesis of valuable intermediates in pharmaceutical and materials science research. The primary product of this reaction is 4-methoxyphthalonitrile, a precursor for phthalocyanines and other functional dyes.
Introduction
The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. For the substrate this compound, this reaction yields 4-methoxyphthalonitrile, a molecule with significant potential in the development of functional materials. The cyanation of aryl halides can be effectively achieved using various transition metal-catalyzed methods, most notably with palladium and copper catalysts. This document outlines two robust protocols for this conversion, employing different catalytic systems and cyanide sources to offer flexibility based on laboratory resources and safety considerations.
Data Presentation
The following table summarizes quantitative data for representative cyanation reactions of aryl bromides, providing expected yields and reaction conditions. While specific data for this compound is not extensively published, the data for structurally similar substrates offer a strong predictive framework for reaction outcomes.
| Entry | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | ~90 | Aryl Bromides |
| 2 | CuI / DMEDA | K₄[Fe(CN)₆] | DMAc | 120 | 24 | ~85 | Aryl Bromides |
| 3 | Pd/C | K₄[Fe(CN)₆] | DMF | 130 | 12-17 | 75-90 | Aryl Bromides[1] |
| 4 | Cu(BF₄)₂·6H₂O / DMEDA | K₄[Fe(CN)₆] | DMAc | 120 | 24 | High | Aryl Bromides[2] |
Yields are based on reactions with various substituted aryl bromides and serve as a general guide. Optimization for this compound may be required to achieve comparable results.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides and is recommended for its high efficiency and the use of a less toxic cyanide source.[3]
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Magnetic stir bar
-
Screw-cap reaction tube
Procedure:
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add this compound (1 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (0.04 mmol, 4 mol%).
-
Add Potassium Hexacyanoferrate(II) Trihydrate (0.5 mmol, 0.5 equiv) and Potassium Acetate (0.125 mmol, 0.125 equiv).
-
Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (2.5 mL) and degassed deionized water (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxyphthalonitrile.
Protocol 2: Copper-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This protocol provides an alternative, palladium-free method for the cyanation reaction.[2]
Materials:
-
This compound
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Magnetic stir bar
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (0.1 mmol, 10 mol%) and Potassium Hexacyanoferrate(II) Trihydrate (0.6 mmol, 0.6 equiv).
-
Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Add this compound (1 mmol, 1.0 equiv) followed by anhydrous N,N-Dimethylacetamide (DMAc) (4 mL) and N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%).
-
Place the reaction tube in a preheated oil bath at 120 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxyphthalonitrile.
Visualizations
Palladium-Catalyzed Cyanation Workflow
Caption: Workflow for Palladium-Catalyzed Cyanation.
Copper-Catalyzed Cyanation Workflow
Caption: Workflow for Copper-Catalyzed Cyanation.
Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Palladium-Catalyzed Cyanation Cycle.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxybenzonitrile is a versatile aromatic building block valuable in the synthesis of a wide array of heterocyclic compounds. Its structure features three key functional groups for synthetic manipulation: a bromine atom, a nitrile group, and a methoxy group. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the strategic construction of complex molecular scaffolds that are prevalent in medicinal chemistry and materials science. These application notes provide detailed protocols for leveraging this reagent in the synthesis of important heterocyclic cores, such as quinazolines, and through general cross-coupling methodologies.
Application Note 1: Synthesis of 4-Aminoquinazoline Derivatives
A highly efficient method for synthesizing 4-aminoquinazoline derivatives involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine.[1] This approach offers a direct and practical route to valuable heterocyclic structures from this compound. The reaction proceeds through a sequential intermolecular N-arylation and subsequent intramolecular cyclization.
Proposed Reaction Scheme: Synthesis of 7-methoxy-4-aminoquinazoline
Caption: Copper-catalyzed synthesis of a 4-aminoquinazoline derivative.
Experimental Protocol: General Procedure for 4-Aminoquinazoline Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 4-aminoquinazolines from 2-bromobenzonitriles.[1] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Formamidine acetate (or other amidine salt)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), formamidine acetate (1.5 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (to make a 0.2 M solution with respect to the starting material) via syringe.
-
Stir the reaction mixture in a preheated oil bath at 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinazoline derivative.
Representative Data for Analogous Reactions
The following table summarizes results for the copper-catalyzed synthesis of quinazoline derivatives from various substituted 2-bromobenzonitriles, demonstrating the general applicability of this methodology.
| Aryl Bromide Substrate | Amidine/Guanidine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobenzonitrile | Guanidine hydrochloride | CuI (10) | K₂CO₃ | DMF | 120 | 91 |
| 2-Bromo-4-methylbenzonitrile | Guanidine hydrochloride | CuI (10) | K₂CO₃ | DMF | 120 | 85 |
| 2-Bromo-5-fluorobenzonitrile | Benzamidine hydrochloride | CuI (10) | K₂CO₃ | DMF | 120 | 78 |
| 2-Bromo-4-chlorobenzonitrile | Acetamidine hydrochloride | CuI (10) | K₂CO₃ | DMF | 120 | 82 |
Application Note 2: Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of this compound.[2][3][4] These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a vast range of substituted aromatic and heterocyclic systems.
References
Application Notes and Protocols for the Reaction of 2-Bromo-4-methoxybenzonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with nitriles is a classic and versatile method for the formation of ketones, establishing a new carbon-carbon bond.[1][2] This application note provides a detailed overview and experimental protocols for the reaction of 2-Bromo-4-methoxybenzonitrile with various Grignard reagents. This reaction is of significant interest in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of complex aryl ketone moieties which are common scaffolds in various drug candidates. The electronic and steric properties of this compound, with its electron-donating methoxy group and the ortho-bromo substituent, present unique considerations for optimizing reaction conditions to achieve high yields and minimize byproduct formation.
Reaction Principle
The core of this transformation involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This addition forms a stable intermediate imine anion.[1][2] Subsequent acidic workup hydrolyzes the imine to furnish the corresponding ketone. A critical aspect of this reaction is the use of anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a reduction in yield.[3][4]
Data Presentation
The following table summarizes the expected products and potential yields for the reaction of this compound with a selection of common Grignard reagents. The yields are estimates based on typical Grignard reactions with nitriles and may vary depending on the specific experimental conditions.
| Grignard Reagent (R-MgX) | Product Name | Product Structure | Expected Yield (%) |
| Methylmagnesium bromide (CH₃MgBr) | 1-(2-Bromo-4-methoxyphenyl)ethan-1-one | ![]() | 70-85 |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(2-Bromo-4-methoxyphenyl)propan-1-one | ![]() | 70-85 |
| Phenylmagnesium bromide (C₆H₅MgBr) | (2-Bromo-4-methoxyphenyl)(phenyl)methanone | ![]() | 65-80 |
| Cyclohexylmagnesium bromide (c-C₆H₁₁MgBr) | (2-Bromo-4-methoxyphenyl)(cyclohexyl)methanone | ![]() | 60-75 |
Experimental Protocols
General Considerations
All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential for the success of the reaction.[1][3] The magnesium turnings should be of high purity and can be activated prior to use by stirring with a small amount of iodine or 1,2-dibromoethane until the color disappears.[4][5]
Protocol 1: Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-one using Methylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. To the dropping funnel, add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the methyl iodide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a loss of the iodine color), gently warm the flask. Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.
-
Reaction with this compound: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether. Slowly add the solution of this compound to the Grignard reagent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl. Continue adding the acid until the aqueous layer is acidic to litmus paper and all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of (2-Bromo-4-methoxyphenyl)(phenyl)methanone using Phenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: Follow the procedure in Protocol 1, substituting methyl iodide with bromobenzene (1.1 equivalents) and diethyl ether with anhydrous THF.
-
Reaction with this compound: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30-45 minutes. After the addition, allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly pouring it over a mixture of crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic extracts and wash with saturated aqueous NaHCO₃ and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General workflow for the synthesis of ketones from this compound.
References
Application of 2-Bromo-4-methoxybenzonitrile in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-methoxybenzonitrile as a versatile building block in materials science. Due to its unique molecular structure, featuring a reactive bromo group, a methoxy substituent, and a nitrile functionality, this compound serves as a valuable precursor for the synthesis of a range of functional materials, including novel dyes and potential liquid crystalline materials.
Synthesis of Novel Azo Dyes
This compound can be transformed into an amino derivative, which can then be diazotized and coupled with various aromatic compounds to produce a diverse library of azo dyes. The methoxy and bromo substituents on the benzonitrile core can influence the photophysical properties of the resulting dyes, such as their absorption and emission spectra.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
This protocol describes a two-step process for the synthesis of a novel azo dye, starting from the conversion of this compound to an aniline derivative, followed by diazotization and coupling.
Part 1: Synthesis of 2-Amino-4-methoxybenzonitrile
A plausible route to the necessary amino precursor involves a Buchwald-Hartwig amination reaction.
-
Materials: this compound, Benzophenone imine, Sodium tert-butoxide, Palladium(II) acetate, Racemic-BINAP, Toluene, Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Palladium(II) acetate (0.02 equiv.), and racemic-BINAP (0.03 equiv.).
-
Add anhydrous toluene to the flask.
-
Add benzophenone imine (1.2 equiv.) and heat the mixture at 80°C with stirring for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add an aqueous solution of hydrochloric acid (2 M). Stir for 1 hour.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Amino-4-methoxybenzonitrile.
-
Part 2: Diazotization and Azo Coupling
-
Materials: 2-Amino-4-methoxybenzonitrile, Hydrochloric acid, Sodium nitrite, N,N-Dimethylaniline, Sodium hydroxide, Ice.
-
Procedure:
-
Dissolve 2-Amino-4-methoxybenzonitrile (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate beaker, dissolve N,N-dimethylaniline (1.0 equiv.) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring for 1-2 hours in the ice bath.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the azo dye.
-
Illustrative Data Presentation
The following table presents hypothetical characterization data for a novel azo dye synthesized from this compound.
| Property | Illustrative Value |
| λmax (in ethanol) | 485 nm |
| Molar Absorptivity (ε) | 35,000 M⁻¹cm⁻¹ |
| Melting Point | 185-188 °C |
| Quantum Yield (ΦF) | 0.15 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a novel azo dye.
Precursor for Thermotropic Liquid Crystals
The rigid benzonitrile core of this compound makes it a suitable starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, mesogenic units can be attached to the aromatic ring, leading to molecules with potential thermotropic liquid crystalline properties.
Experimental Protocol: Synthesis of a Hypothetical Liquid Crystal Precursor via Suzuki Coupling
This protocol outlines the synthesis of a biaryl compound, a common core for liquid crystals, using a Suzuki cross-coupling reaction.
-
Materials: this compound, 4-hexyloxyphenylboronic acid, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate, 1,4-Dioxane, Water.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), 4-hexyloxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.03 equiv.), triphenylphosphine (0.12 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired biaryl compound.
-
Illustrative Data Presentation
The following table presents hypothetical characterization data for a liquid crystal precursor synthesized from this compound.
| Property | Illustrative Value |
| Chemical Formula | C₂₁H₂₅NO₂ |
| Molecular Weight | 339.43 g/mol |
| Phase Transition Temp. (°C) | Crystalline → 110 → Nematic → 145 → Isotropic |
| Appearance | White crystalline solid |
Logical Relationship Diagram
Caption: Structure-property relationship for liquid crystal synthesis.
Intermediate for Functional Polymers
While direct polymerization of this compound is not commonly reported, it can be functionalized to produce polymerizable monomers. For instance, the bromo group can be replaced with a vinyl or styrenyl group via a Stille or Suzuki coupling, respectively. The resulting monomer can then be polymerized to yield functional polymers with tailored optical and electronic properties.
Experimental Protocol: Synthesis of a Hypothetical Styrenic Monomer
-
Materials: this compound, 4-Vinylphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Toluene, Ethanol, Water.
-
Procedure:
-
In a flask, dissolve this compound (1.0 equiv.) and 4-vinylphenylboronic acid (1.1 equiv.) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 equiv.).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) and heat the mixture to reflux for 12 hours under an inert atmosphere.
-
Cool the reaction, and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
After filtration and solvent evaporation, purify the crude monomer by column chromatography.
-
Illustrative Data Presentation
Hypothetical properties of a polymer derived from a this compound-based monomer.
| Property | Illustrative Value |
| Number Average MW (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.6 |
| Glass Transition Temp. (Tg) | 125 °C |
| Refractive Index | 1.62 |
Experimental Workflow Diagram
Caption: Synthesis of a functional polymer.
Application Notes and Protocols for the Derivatization of 2-Bromo-4-methoxybenzonitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its unique electronic properties and metabolic stability.[1] The nitrile group can act as a key component for molecular recognition, often serving as a bioisostere for a ketone or engaging in polar interactions.[2] 2-Bromo-4-methoxybenzonitrile is a particularly valuable starting material for drug discovery programs. Its structure offers three distinct points for chemical modification: the aryl bromide, the methoxy group, and the nitrile functionality. This versatility allows for the systematic exploration of chemical space to optimize pharmacological properties.
The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The methoxy group can be readily converted to a hydroxyl group, providing a handle for further functionalization through etherification or esterification.[4][5] The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up additional avenues for derivatization.[3][5]
These application notes provide detailed protocols for key derivatization reactions of this compound, present quantitative data for representative transformations, and illustrate experimental workflows to guide researchers in synthesizing novel compound libraries for medicinal chemistry applications.
Key Derivatization Strategies
The strategic derivatization of this compound allows for the generation of diverse molecular architectures. The primary approaches involve palladium-catalyzed cross-coupling at the bromide position, modification of the methoxy ether, and transformation of the nitrile group.
Caption: Overview of derivatization strategies for this compound.
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate and desired scale. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid.[6][7]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[6]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[6]
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed formation of a C-N bond between this compound and a primary or secondary amine.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[9]
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)[9]
-
Base (e.g., Sodium tert-butoxide, 2.0-3.0 equiv)[9]
-
Anhydrous solvent (e.g., Toluene or Dioxane)[9]
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask, combine the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under the inert atmosphere, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor progress by TLC or LC-MS.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: O-Demethylation
This protocol describes the cleavage of the methyl ether to yield the corresponding phenol, 2-Bromo-4-hydroxybenzonitrile, a versatile intermediate.[4]
Materials:
-
This compound (1.0 g, 4.7 mmol)
-
Boron tribromide (BBr₃) (1 M solution in DCM, 14.2 mL, 14.2 mmol)
-
Dichloromethane (DCM) (15 mL)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Water & Brine
Procedure:
-
Reaction Setup: To a solution of this compound in DCM, add the BBr₃ solution.
-
Reaction: Heat the mixture at 50 °C overnight.
-
Quenching: Carefully quench the reaction with methanol.
-
Work-up: Pour the mixture into water and extract with ethyl acetate. Wash the organic extract with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography (Petroleum Ether/EtOAc = 5:1) to yield the product.[4]
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound and the biological activity of related structures.
Table 1: Representative Derivatization Reactions and Yields
| Entry | Reaction Type | Coupling Partner / Reagent | Catalyst / Conditions | Product | Yield (%) | Reference |
| 1 | O-Demethylation | Boron tribromide (BBr₃) | DCM, 50 °C | 2-Bromo-4-hydroxybenzonitrile | 75% | [4] |
| 2 | Suzuki-Miyaura | 4-Formylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 2'-(4-formylphenyl)-4-methoxybenzonitrile | >90% (Typical)¹ | [6][11] |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 2-(morpholin-4-yl)-4-methoxybenzonitrile | >85% (Typical)¹ | [9][12] |
| 4 | Cyanation | Zn(CN)₂ | NiCl₂·6H₂O/dppf/Zn, DMAP | 4-methoxyphthalonitrile | >80% (Typical)¹ | [13] |
¹Yields are typical for analogous aryl bromides under the cited conditions, as specific data for this compound was not available in a consolidated source. Optimization may be required.
Table 2: Biological Activity of Structurally Related Bromo-Methoxyphenyl Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylacrylonitrile | HCT116 | 0.0059 | [14] |
| 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | [14] |
| Chalcone | HeLa | 3.204 | [14] |
| Chalcone | MCF-7 | 3.849 | [14] |
Note: These compounds are structurally related to derivatives of this compound and indicate the potential for potent biological activity within this chemical class.
Conclusion
This compound is a highly adaptable starting material for the synthesis of diverse compound libraries in medicinal chemistry. The protocols and data provided herein offer a practical guide for researchers to perform key derivatizations, including palladium-catalyzed cross-couplings and functional group interconversions. The ability to readily modify the C-Br, O-CH₃, and C≡N functionalities allows for a systematic structure-activity relationship (SAR) exploration, which is fundamental to modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] Discovered by Kenkichi Sonogashira in 1975, this reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] It has become an indispensable tool in organic synthesis, particularly in the preparation of conjugated enynes and arylalkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups.[1][4]
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Bromo-4-methoxybenzonitrile with a terminal alkyne. The resulting 2-alkynyl-4-methoxybenzonitrile scaffold is a valuable building block in medicinal chemistry and materials science.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1][5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. A transmetalation step follows, where the acetylide group is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[1][4]
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Reagent and solvent quantities are based on a 1.0 mmol scale of the aryl bromide.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (manifold or balloon)
-
Syringes and needles for liquid transfers
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).[4][6]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 5 mL of THF) to the flask.[4] Subsequently, add the amine base (e.g., triethylamine, 2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to increase the reaction rate, the mixture can be heated to 40-80 °C.[7]
-
Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.[7] Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[4][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7] The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Data Presentation
The following tables summarize representative quantitative data for Sonogashira coupling reactions of various aryl bromides, which can be considered indicative for the reaction with this compound.
Table 1: Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 18 | 92 |
| 3 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 6 | 87 |
| 4 | General Aryl Bromide | General Alkyne | Pd(PPh₃)₂Cl₂ (5.0) | CuI (2.5) | DIPA | THF | rt | 3 | 89 |
References for table entries are illustrative based on similar reactions reported in the literature.[4][6][8]
Visualizations
Diagram 1: Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 2-Bromo-4-methoxybenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 2-Bromo-4-methoxybenzonitrile and achieving higher yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing very low to no yield. What are the most common initial factors to investigate?
Low yield is a frequent challenge and can stem from several sources. The primary areas to scrutinize are the quality and handling of reagents, the reaction setup, and the choice of catalyst system. Key factors include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[1]
-
Reagent Quality: The purity of the starting materials, including the aryl bromide, the boronic acid, the catalyst, and the base, is critical. Boronic acids, in particular, can degrade over time.
-
Inefficient Transmetalation: This step is often rate-determining. The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[2]
-
Poor Solubility: If the starting materials are not sufficiently soluble in the chosen solvent, the reaction can be sluggish and incomplete.[1]
Q2: I am observing significant byproduct formation, particularly debromination of the this compound and homocoupling of my boronic acid. How can I minimize these side reactions?
Byproduct formation is a common cause of reduced yield for the desired product.
-
Debromination (or Dehalogenation): This side reaction occurs when the aryl halide is converted to an arene. After oxidative addition, the palladium complex may react with a hydride source in the mixture (often from an amine base or alcohol solvent), followed by reductive elimination to form the debrominated product.[3][4] To mitigate this, ensure you are using high-purity, anhydrous solvents and consider screening different bases.
-
Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen in the reaction.[1] To minimize this, it is essential to thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using freeze-pump-thaw cycles.[1][5][6] Maintaining a positive pressure of inert gas throughout the reaction is also critical.[1]
Q3: My reaction starts but does not go to completion, leaving unreacted starting material. What adjustments can I make?
An incomplete reaction suggests that one or more parameters are suboptimal. Consider the following adjustments:
-
Increase Temperature: Cautiously increasing the reaction temperature can improve both the reaction rate and overall conversion.[1][7]
-
Screen Different Bases: The base might not be strong or soluble enough to effectively promote the transmetalation step.[2][8] Switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can be beneficial.[1][2]
-
Change Catalyst/Ligand System: The initial catalyst and ligand combination may not be optimal. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the catalyst, prevent deactivation, and promote the reductive elimination step.[1][9]
-
Extend Reaction Time: Simply allowing the reaction to run for a longer period may be sufficient to drive it to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.
Q4: Can I use a boronic ester or a trifluoroborate salt instead of a boronic acid?
Yes, and it is often recommended. Boronic acids can be susceptible to degradation, especially through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10][11] This is a common undesired side reaction.[11] Boronic esters, such as pinacol esters, and trifluoroborate salts are generally more stable and can be used as effective replacements, sometimes leading to higher and more reproducible yields.[1][8] These reagents often participate in the reaction via a "slow-release" of the boronic acid, which minimizes its concentration and potential for side reactions.[10][11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Data Summary Tables
For effective optimization, screening several reaction parameters is often necessary. The tables below summarize common choices for catalysts, ligands, bases, and solvents.
Table 1: Comparison of Common Palladium Catalyst & Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | PPh₃ | 2-5 | Prone to deactivation with pyridinic or other coordinating substrates.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 | Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[1][9] |
| PdCl₂(dppf) | (integral) | 2-5 | A reliable and commonly used catalyst system for a range of Suzuki couplings. |
| Pd(PPh₃)₄ | (integral) | 2-5 | Can be effective, but often requires higher temperatures. May be less active than systems with bulky, electron-rich phosphines.[12] |
| XPhos Pd G2/G3/G4 | (integral) | 1-3 | Pre-catalysts that are often highly active, air-stable, and effective for challenging couplings.[12][13] |
Table 2: Comparison of Common Bases
| Base | Equivalents | Typical Solvent System | Characteristics |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | A common, cost-effective choice that is moderately strong.[1][2] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | Often provides higher yields due to its high solubility in organic solvents, but is more expensive.[1][2] |
| K₃PO₄ | 2-3 | THF/H₂O, Dioxane | A strong, non-nucleophilic base that can be very effective, particularly for less reactive substrates.[1][2] |
| Na₂CO₃ | 2-3 | DMF, Ethanol/H₂O | A common and effective base; DMF can aid in the solubility of starting materials.[1][2] |
Table 3: Common Solvents for Suzuki Coupling
| Solvent(s) | Ratio (if applicable) | Key Characteristics |
| Dioxane / H₂O | 4:1 to 10:1 | A very common and effective system for a wide range of substrates. |
| Toluene / H₂O | 4:1 to 10:1 | Good for higher temperature reactions; effective for many couplings. |
| THF / H₂O | 4:1 | A good general-purpose solvent system.[5][13] |
| DMF or DMAc | N/A | Aprotic polar solvents that can be useful for poorly soluble substrates, though higher temperatures may be needed for workup.[14][15] |
| Methanol / H₂O | 3:2 | Can be an effective and more environmentally friendly option.[14] |
General Experimental Protocol
Note: This is a generalized procedure and requires optimization for specific coupling partners and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The base plays a critical role in the transmetalation step, which is often the bottleneck of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-4-methoxybenzonitrile Cross-Coupling
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cross-coupling of this compound.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inefficient Oxidative Addition: this compound is an electron-rich aryl bromide, which can make the initial oxidative addition to the Pd(0) center sluggish.[1] 2. Catalyst Deactivation: The presence of oxygen or impurities in the reagents or solvent can deactivate the palladium catalyst.[1] 3. Inappropriate Ligand Choice: The ligand may not be suitable for activating an electron-rich aryl bromide. | 1. Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to facilitate oxidative addition for challenging substrates. Consider using pre-formed catalysts (e.g., G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species.[2] 2. Ensure rigorous inert conditions. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Use fresh, high-purity reagents and anhydrous solvents.[1] 3. Screen a panel of ligands. Different ligands can have a profound impact on reaction efficiency. Start with Buchwald's biaryl phosphine ligands or other electron-rich, bulky ligands. |
| Formation of Side Products (e.g., Homocoupling, Protodehalogenation) | 1. Homocoupling of Boronic Acid/Ester: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid partner.[1] 2. Protodehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases in the presence of protic solvents or by high reaction temperatures. | 1. Improve inert atmosphere. Rigorous degassing and maintaining a positive pressure of an inert gas are crucial. Consider adding the boronic acid slowly to the reaction mixture. 2. Optimize base and solvent. Screen different anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the use of anhydrous solvents. Try running the reaction at a lower temperature for a longer duration. |
| Inconsistent or Irreproducible Results | 1. Variable Reagent Quality: The purity and activity of the palladium catalyst, ligand, and base can vary between batches. 2. Inconsistent Inert Atmosphere: Minor variations in the exclusion of air and moisture can lead to significant differences in yield. | 1. Use a stable, well-defined pre-catalyst. This can provide a more consistent ligand-to-metal ratio. Purchase reagents from a reliable supplier and store them under appropriate conditions (e.g., in a desiccator or glovebox). 2. Standardize your experimental setup. Follow a consistent procedure for degassing solvents and setting up the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is best suited for this compound?
A1: Both Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are highly effective for aryl bromides like this compound. The choice depends on the desired transformation.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point would be to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base and solvent system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like 1,4-dioxane or toluene with water. The reaction is typically heated to 80-110 °C.
Q3: For a Buchwald-Hartwig amination, what is a reliable initial catalyst system?
A3: For the amination of this compound, a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand like XPhos or a Josiphos-type ligand is a robust starting point.[3] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required, with an anhydrous aprotic solvent like toluene or dioxane.[3]
Q4: Can the nitrile group on this compound interfere with the cross-coupling reaction?
A4: While nitriles can potentially coordinate to the palladium center, in most well-designed catalyst systems for Suzuki and Buchwald-Hartwig reactions, this is not a major issue. The phosphine ligands are generally more strongly coordinating and prevent inhibition by the nitrile group.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material.[1][3][4]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of substrates structurally similar to this compound. These should serve as a guide for optimization.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki-Miyaura Coupling of Bromo-Anisole Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-18 | Good to Excellent | A robust system for electron-rich aryl bromides. |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12-24 | Moderate to Good | A classic, readily available catalyst. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90-100 | 8-16 | Good to Excellent | Effective for a broad range of boronic acids. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-110 | 4-12 | Excellent | Buchwald ligands often provide high yields for challenging substrates. |
Table 2: Catalyst, Ligand, and Base Combinations for Buchwald-Hartwig Amination of Bromo-Anisole Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield | Notes |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | High | A highly active system for a wide range of amines. |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18-24 | Moderate to High | A common system, may require longer reaction times. |
| RuPhos Precatalyst (2-4) | - | LiHMDS (1.5) | THF | 65-80 | 12-18 | High | Effective for hindered amines. |
| [Pd(cinnamyl)Cl]₂ (1) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | Good to High | A reliable system for various amines. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[3]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[3]
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Visualizing the Process
To aid in understanding the experimental and catalytic processes, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]
References
Side reactions and byproduct formation in 2-Bromo-4-methoxybenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromo-4-methoxybenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two primary synthetic routes are:
-
Sandmeyer Reaction: This involves the diazotization of 2-amino-4-methoxybenzonitrile followed by a copper(I) bromide-mediated substitution of the diazonium group with bromide.[1][2][3]
-
Direct Bromination: This route involves the electrophilic aromatic substitution of 4-methoxybenzonitrile using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.
Q2: What are the most common side products observed in the Sandmeyer reaction route?
A2: The Sandmeyer reaction can lead to several byproducts, including:
-
Phenol derivatives: Formed by the reaction of the diazonium salt with water.
-
Azo coupling products: Resulting from the reaction of the diazonium salt with the starting aniline or other aromatic species.
-
De-amination products: Where the diazonium group is replaced by a hydrogen atom.
-
Biaryl byproducts: Arising from radical-mediated side reactions.[3]
Q3: What are the likely impurities when using the direct bromination method?
A3: Direct bromination of 4-methoxybenzonitrile can result in:
-
Isomeric monobromo products: Such as 3-Bromo-4-methoxybenzonitrile, due to the directing effects of the methoxy and cyano groups.
-
Di-brominated products: Over-bromination can lead to the formation of dibromo-4-methoxybenzonitrile isomers.
-
Unreacted starting material: Incomplete reaction will leave residual 4-methoxybenzonitrile.
Q4: How can I minimize the formation of di-brominated byproducts in the direct bromination?
A4: To reduce over-bromination, consider the following:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-methoxybenzonitrile.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise over an extended period to keep the instantaneous concentration of the electrophile low.
Q5: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A5: Unexpected peaks in your NMR spectrum likely correspond to the side products mentioned above. You can compare your spectrum with known spectra of potential impurities. For example, the formation of the isomeric 3-Bromo-4-methoxybenzonitrile can be identified by its distinct NMR spectrum. If available, LC-MS analysis can provide molecular weight information to help identify unknown byproducts.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Diazotization (Sandmeyer Route) | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Test for the presence of nitrous acid with starch-iodide paper. |
| Premature Decomposition of Diazonium Salt (Sandmeyer Route) | Keep the reaction temperature low and use the diazonium salt solution immediately after preparation. |
| Incomplete Bromination (Direct Bromination Route) | Ensure the reaction is allowed to proceed to completion by monitoring with TLC. A slight excess of the brominating agent may be required, but this can increase the risk of over-bromination. |
| Loss of Product During Work-up/Purification | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent loss of the product. Use an appropriate solvent system for chromatography to ensure good separation. |
Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| 4-Methoxybenzonitrile (Starting Material) | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure proper stoichiometry of reagents. |
| 3-Bromo-4-methoxybenzonitrile (Isomer) | Lack of complete regioselectivity in direct bromination. | Optimize reaction conditions (lower temperature, different solvent or brominating agent) to favor the formation of the 2-bromo isomer. Careful purification by column chromatography is essential. |
| Dibromo-4-methoxybenzonitrile | Over-bromination due to excess brominating agent or high reactivity. | Use a 1:1 stoichiometry of brominating agent to substrate. Add the brominating agent slowly and maintain a low reaction temperature. |
| 4-Hydroxybenzonitrile | Hydrolysis of the methoxy group during acidic work-up or demethylation side reaction. | Use milder work-up conditions. If demethylation is suspected, consider using a different synthetic route or protecting the methoxy group. |
| 4-Methoxybenzoic acid/amide | Hydrolysis of the nitrile group in the presence of water and acid/base. | Ensure anhydrous reaction conditions and neutral work-up. |
| Biaryl compounds | Radical side reactions in the Sandmeyer synthesis.[3] | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Representative Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is a general guideline and may require optimization.
Step 1: Diazotization of 2-amino-4-methoxybenzonitrile
-
Dissolve 2-amino-4-methoxybenzonitrile (1.0 eq) in a mixture of hydrobromic acid (HBr) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol 2: Synthesis via Direct Bromination
This protocol is a general guideline and may require optimization.
-
Dissolve 4-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise. Alternatively, N-Bromosuccinimide (NBS, 1.0 eq) can be used, often with a radical initiator like AIBN or under light irradiation if the mechanism is believed to be radical-mediated, though for aromatic bromination an ionic mechanism is more common.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and quench any remaining bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Byproduct Profile in Sandmeyer Synthesis of this compound
| Compound | Representative Yield (%) | Method of Identification |
| This compound | 60-75 | NMR, LC-MS |
| 4-Hydroxy-2-bromobenzonitrile | 5-10 | NMR, LC-MS |
| 4-Methoxybenzonitrile | 2-5 | GC-MS, NMR |
| Biaryl Byproducts | 1-3 | LC-MS |
| Azo Compounds | <2 | Colorimetric, LC-MS |
Note: These are representative yields and can vary significantly based on reaction conditions.
Table 2: Representative Byproduct Profile in Direct Bromination of 4-methoxybenzonitrile
| Compound | Representative Yield (%) | Method of Identification |
| This compound | 50-65 | NMR, LC-MS |
| 3-Bromo-4-methoxybenzonitrile | 15-25 | NMR, LC-MS |
| 2,3-Dibromo-4-methoxybenzonitrile | 5-10 | NMR, LC-MS |
| 4-Methoxybenzonitrile | <5 | GC-MS, NMR |
Note: The ratio of 2-bromo to 3-bromo isomers is highly dependent on the reaction conditions.
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound and potential side reactions.
Caption: Logical relationships in the direct bromination of 4-methoxybenzonitrile, showing the formation of the desired product and major byproducts.
References
Technical Support Center: Purification of 2-Bromo-4-methoxybenzonitrile Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Bromo-4-methoxybenzonitrile synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Pure this compound is typically a solid, often appearing as a white to off-white powder or crystalline solid.[1][2]
Q2: What are the most common impurities in the synthesis of this compound, particularly if a Sandmeyer reaction is used?
A2: When synthesizing this compound via a Sandmeyer reaction from the corresponding aniline, common impurities may include:
-
Unreacted starting materials: Such as the aniline precursor.
-
Byproducts of the Sandmeyer reaction: Biaryl compounds are a known byproduct of the radical mechanism of the Sandmeyer reaction.[3]
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, especially if water is present during workup or purification.
-
Products of side reactions: Depending on the specific reaction conditions, other isomers or related compounds may be formed.
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: To effectively assess the purity, a combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structurally similar impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (48-52 °C) is a good indicator of high purity.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| The purified product is an off-white or yellowish solid. | The color may be due to trace impurities, possibly from the Sandmeyer reaction or residual starting materials. | - Perform a recrystallization. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before filtering, but be aware that this may reduce your yield. - For very persistent color, column chromatography is the most effective method for removing colored impurities. |
| TLC analysis of the crude product shows multiple spots. | This indicates the presence of unreacted starting materials, byproducts, or side products from the synthesis. | - Column chromatography is the recommended method for separating multiple components. Use TLC to determine an optimal solvent system that provides good separation between the desired product and the impurities. |
| Low yield after recrystallization. | - The chosen solvent may be too good, meaning the product is still soluble even at low temperatures. - Too much solvent was used. - The product may have prematurely crystallized in the filter funnel during hot filtration. | - Select a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| The product "oils out" during recrystallization instead of forming crystals. | This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the compound (48-52 °C). | - Use a lower-boiling point solvent or solvent system. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Column chromatography provides poor separation. | - The eluent system may not be optimal. - The column may have been overloaded with the crude product. - The column was not packed properly, leading to channeling. | - Use TLC to systematically test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the one that gives the best separation. - As a general guideline, use a ratio of at least 30:1 of silica gel to crude product by weight. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Quantitative Data
The following table summarizes the key physical properties of this compound, which are critical for developing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 48 - 52 °C | [1] |
| Boiling Point | Approx. 275 - 277 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and dichloromethane | [1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed for the purification of this compound that is substantially pure but may contain minor colored impurities or small amounts of side products.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is a good starting point. This compound is soluble in ethanol and insoluble in water.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Remove the flask from the heat and slowly add deionized water dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol is recommended for crude product mixtures containing significant amounts of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Use TLC to determine the optimal solvent system. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal system will show good separation between the spot for this compound and any impurity spots.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring it settles without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column and start collecting fractions.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization issues.
References
Improving the reaction conditions for nucleophilic substitution of 2-Bromo-4-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for nucleophilic substitution of 2-Bromo-4-methoxybenzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the nucleophilic substitution of this compound, offering potential causes and recommended solutions.
Problem 1: Low or No Conversion to the Desired Product
| Potential Cause | Recommended Solutions |
| Insufficient reactivity of the aryl bromide | The methoxy group at the 4-position is electron-donating, which can deactivate the ring towards traditional nucleophilic aromatic substitution (SNAr). Consider using a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination (for N-nucleophiles) or a copper-catalyzed reaction like the Ullmann condensation (for O- and S-nucleophiles) to enhance reactivity. |
| Poor choice of solvent | For SNAr-type reactions, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion. For metal-catalyzed reactions, anhydrous and deoxygenated solvents such as toluene, dioxane, or THF are crucial to prevent catalyst deactivation. |
| Inappropriate base | The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are commonly used. For Ullmann-type reactions, K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The base strength should be matched to the pKa of the nucleophile. |
| Catalyst inactivation (for catalyzed reactions) | The palladium or copper catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst poisoning can also occur if the starting materials or nucleophile contain impurities. |
| Low reaction temperature | Many nucleophilic aromatic substitutions, especially catalyzed ones, require elevated temperatures to proceed at a reasonable rate. If you observe low conversion, consider incrementally increasing the reaction temperature, for example, from 80 °C to 120 °C. Microwave irradiation can also be a powerful tool to accelerate these reactions. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solutions |
| Hydrolysis of the nitrile group | The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures. Use the mildest effective base and the lowest possible reaction temperature. Buffer the reaction mixture if necessary. |
| Debromination of the starting material | Reductive debromination to form 4-methoxybenzonitrile can occur, particularly in metal-catalyzed reactions. This can be caused by impurities, the presence of hydride sources, or certain ligand/catalyst combinations. Ensure high-purity reagents and a strictly inert atmosphere. Screening different ligands and catalyst precursors may also mitigate this side reaction. |
| Demethylation of the methoxy group | Strong nucleophiles or certain Lewis acids can potentially demethylate the methoxy group, leading to the formation of a phenol. While less common under typical nucleophilic substitution conditions, it is a possibility at high temperatures. A specific protocol for this transformation involves using BBr₃ at 50 °C.[1] |
| Homocoupling of the starting material or nucleophile | In metal-catalyzed reactions, homocoupling of the aryl bromide or the nucleophile can occur. This is often a sign of suboptimal catalyst performance or the presence of oxygen. Ensure a thoroughly deoxygenated reaction mixture and consider using a different ligand or catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for substituting the bromine on this compound with an amine?
A1: Due to the electron-donating methoxy group, a traditional SNAr reaction is likely to be slow. The recommended approach is a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with a wide range of primary and secondary amines under relatively mild conditions.
Q2: I want to perform a substitution with an alcohol or a phenol. What conditions should I start with?
A2: For the substitution with O-nucleophiles, a Ullmann condensation is a suitable method. This typically involves a copper(I) catalyst (e.g., CuI), a base such as K₂CO₃ or Cs₂CO₃, and often a ligand like 1,10-phenanthroline or an amino acid. The reaction is usually carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures (e.g., 100-150 °C).
Q3: Can I use microwave heating to speed up these reactions?
A3: Yes, microwave irradiation is an excellent technique to accelerate nucleophilic aromatic substitutions, including Buchwald-Hartwig and Ullmann-type reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By comparing the consumption of the this compound starting material and the formation of the product, you can determine the reaction's progress and endpoint.
Q5: What are some common ligands for Buchwald-Hartwig amination of this substrate?
A5: For aryl bromides, bulky, electron-rich phosphine ligands are generally effective. Good starting points for ligand screening include XPhos, SPhos, RuPhos, and DavePhos. The optimal ligand may depend on the specific amine being used.
Experimental Protocols
The following are generalized protocols for common nucleophilic substitution reactions on this compound. Note: These are starting points and may require optimization for specific nucleophiles and scales.
Protocol 1: General Procedure for Buchwald-Hartwig Amination (N-Arylation)
-
Materials:
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This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Ullmann Condensation (O- and S-Arylation)
-
Materials:
-
This compound
-
Alcohol, phenol, or thiol (1.2 - 2.0 equivalents)
-
Copper(I) catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%) (optional but often beneficial)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the copper(I) catalyst, ligand (if used), base, and the nucleophile (alcohol, phenol, or thiol).
-
Add this compound and the anhydrous solvent.
-
Heat the reaction mixture with stirring at 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data
The following tables summarize typical reaction conditions for catalyzed nucleophilic substitutions on aryl bromides. Note that specific yields for this compound may vary.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Nucleophile | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Primary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | 70-95 |
| Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 65-90 |
| Aniline | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 75-98 |
Table 2: Representative Conditions for Ullmann Condensation of Aryl Bromides
| Nucleophile | Cu-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 60-85 |
| Alcohol | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 130 | 24 | 50-80 |
| Thiol | CuI (5) | None | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 70-90 |
Visualizations
References
How to avoid debromination of 2-Bromo-4-methoxybenzonitrile in reactions
Welcome to the Technical Support Center for 2-Bromo-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find answers to frequently asked questions and detailed guides to mitigate common side reactions, particularly debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 4-methoxybenzonitrile as a byproduct. This reduces the yield of the desired product and complicates purification. The presence of an electron-donating methoxy group on the aromatic ring can make the substrate more susceptible to this side reaction under certain conditions.
Q2: What are the primary causes of debromination?
A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This intermediate can be generated from various sources, including:
-
Bases: Particularly alkoxides like sodium tert-butoxide.
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources.
-
Impurities: Trace amounts of water or other protic impurities in the reaction mixture.
-
Reagents: Certain boronic acids or their decomposition products in Suzuki couplings.
Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the debrominated byproduct.
Q3: How does the choice of phosphine ligand affect debromination?
A3: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are generally preferred to minimize debromination. These ligands promote the desired reductive elimination step to form the product over the competing debromination pathway. They achieve this by sterically shielding the palladium center and increasing its electron density, which can accelerate the rate-limiting steps of the main catalytic cycle.
Troubleshooting Guides
Issue 1: Significant Formation of 4-methoxybenzonitrile Byproduct in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the formation of the debrominated byproduct, 4-methoxybenzonitrile, can be a significant issue.
Caption: Troubleshooting workflow for Suzuki coupling.
1. Evaluate and Change the Base:
-
Rationale: Strong alkoxide bases are common culprits in generating Pd-H species. Switching to a weaker inorganic base can significantly reduce debromination.
-
Recommendation: Replace strong bases like NaOtBu or KOtBu with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
| Base | Typical Product Yield (%) | Typical Debromination (%) |
| NaOtBu | 50-70 | 20-40 |
| K₃PO₄ | 85-95 | <5 |
| Cs₂CO₃ | 80-90 | <10 |
| K₂CO₃ | 75-85 | 5-15 |
| Note: Yields are representative and can vary based on other reaction parameters. |
2. Optimize the Phosphine Ligand:
-
Rationale: Bulky and electron-rich ligands accelerate the desired C-C bond formation and suppress debromination.
-
Recommendation: Use bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.
| Ligand | Typical Product Yield (%) | Typical Debromination (%) |
| PPh₃ | 60-75 | 15-30 |
| SPhos | >90 | <5 |
| XPhos | >90 | <5 |
| RuPhos | >85 | <10 |
| Note: Yields are representative and can vary based on other reaction parameters. |
3. Adjust Solvent and Temperature:
-
Rationale: Aprotic, non-polar solvents are less likely to act as hydride donors. Lowering the reaction temperature can also disfavor the debromination pathway.
-
Recommendation: Switch from solvents like DMF or alcohols to toluene or dioxane. If possible, lower the reaction temperature.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: Toluene/H₂O (e.g., 5:1 ratio)
-
Temperature: 80-100 °C
-
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
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Issue 2: Debromination in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to Suzuki coupling, debromination can be a problematic side reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
1. Select the Appropriate Base:
-
Rationale: Strong bases, especially in combination with certain ligands, can promote β-hydride elimination from the amido-palladium intermediate, a pathway that can lead to debromination.
-
Recommendation: While NaOtBu is a common base, consider using LHMDS or weaker carbonate bases if debromination is severe.
| Base | Typical Product Yield (%) | Typical Debromination (%) |
| NaOtBu | 80-95 | 5-15 |
| LHMDS | 75-90 | <10 |
| Cs₂CO₃ | 70-85 | <5 |
| Note: Yields are representative and can vary based on other reaction parameters. |
2. Choose the Optimal Ligand:
-
Rationale: The choice of ligand is critical in promoting the desired C-N bond formation.
-
Recommendation: For electron-rich aryl bromides like this compound, bulky biaryl phosphine ligands are highly effective.
| Ligand | Typical Product Yield (%) | Typical Debromination (%) |
| BINAP | 60-75 | 10-25 |
| XPhos | >90 | <5 |
| BrettPhos | >90 | <5 |
| Note: Yields are representative and can vary based on other reaction parameters. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reactants:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
-
Solvent: Toluene or Dioxane
-
Temperature: 90-110 °C
-
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by chromatography or crystallization.
-
Issue 3: Debromination in Other Cross-Coupling Reactions (Heck, Sonogashira, Cyanation)
Debromination can also occur in other palladium-catalyzed reactions. The general principles of minimizing this side reaction remain the same.
| Reaction | Key Parameters to Control Debromination | Recommended Conditions |
| Heck | Base, Ligand, Temperature | Base: Use a non-nucleophilic organic base like triethylamine. Ligand: Phosphine-free conditions or Herrmann's catalyst can be effective. Temperature: Use the lowest effective temperature. |
| Sonogashira | Copper Co-catalyst, Base, Ligand | Copper: Use copper-free conditions if possible. Base: Use an amine base like triethylamine or diisopropylamine. Ligand: Bulky, electron-rich phosphines can be beneficial. |
| Cyanation | Cyanide Source, Catalyst System | Cyanide Source: Use sources like Zn(CN)₂ or K₄[Fe(CN)₆] which are generally milder than NaCN or KCN. Catalyst: A well-defined Pd(0) source with a suitable ligand is crucial. |
Experimental Protocol: Generalized Sonogashira Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (1-3 mol%)
-
CuI (1-5 mol%)
-
Triethylamine (TEA)
-
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
-
Procedure:
-
To a stirred solution of this compound and the terminal alkyne in a degassed solvent, add the palladium catalyst and CuI under an inert atmosphere.
-
Add triethylamine and stir the mixture at the appropriate temperature.
-
Monitor the reaction until the starting material is consumed.
-
Work up by filtering off the ammonium salt, concentrating the filtrate, and purifying the crude product.
-
Signaling Pathways and Reaction Mechanisms
Caption: Competing catalytic cycles leading to desired product vs. debromination.
This diagram illustrates the main palladium-catalyzed cross-coupling cycle and the competing pathway that leads to debromination. The key to avoiding the undesired byproduct is to favor the kinetics of the main cycle, particularly the reductive elimination step that forms the desired product, over the formation and reaction of the palladium-hydride species. The strategies outlined in the troubleshooting guides are designed to achieve this.
Navigating the Scale-Up of 2-Bromo-4-methoxybenzonitrile Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-4-methoxybenzonitrile and its derivatives is a critical step in the development of numerous pharmaceutical and agrochemical compounds. However, transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these important intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common synthetic route involves the direct bromination of 4-methoxybenzonitrile. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent. Another viable, though less direct, route is the Sandmeyer reaction, starting from a corresponding aniline derivative.[1][2]
Q2: What are the most significant challenges when scaling up the bromination of 4-methoxybenzonitrile?
A2: Key scale-up challenges include:
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Exothermic Reaction and Heat Management: Aromatic brominations are often highly exothermic, posing a risk of runaway reactions if not properly controlled.[3]
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial to avoid localized overheating and the formation of byproducts.
-
Reagent Handling: The safe handling of corrosive and toxic reagents like bromine at a large scale requires specialized equipment and procedures.[3][4]
-
Byproduct Formation: The formation of isomers (e.g., 3-bromo-4-methoxybenzonitrile) and di-brominated impurities is a common issue that can be exacerbated at scale.
-
Downstream Processing: Isolating and purifying the final product on a large scale can be challenging, as techniques like column chromatography are often not economically viable.
Q3: How can the risk of a runaway reaction be mitigated during scale-up?
A3: To mitigate the risk of a runaway reaction, consider the following:
-
Calorimetric Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow of the reaction and determine critical safety parameters.
-
Controlled Reagent Addition: Implement a slow, controlled addition of the brominating agent to manage the rate of heat generation.
-
Efficient Heat Transfer: Utilize reactors with a high surface area-to-volume ratio and an efficient cooling system.
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Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate heat.
-
Flow Chemistry: Consider using a continuous flow reactor, which offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.[3]
Q4: What are the best practices for purifying this compound derivatives at an industrial scale?
A4: At an industrial scale, purification strategies shift from chromatography to crystallization and distillation.
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Crystallization: Developing a robust crystallization process is often the most effective method for purifying solid derivatives. This involves careful solvent selection, cooling profile optimization, and seeding strategies.
-
Distillation: For liquid derivatives or to remove volatile impurities, fractional distillation under reduced pressure can be an effective technique.
-
Washing/Extraction: A series of aqueous washes or extractions can be used to remove inorganic salts and water-soluble impurities before final purification.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing leading to localized reagent depletion. - Product loss during workup and isolation. | - Monitor the reaction by HPLC or GC to ensure completion. - Optimize the reaction temperature; for exothermic reactions, a lower temperature with a longer reaction time may be beneficial. - Ensure adequate agitation in the reactor. - Optimize extraction and crystallization procedures to minimize losses. |
| TSG-002 | Formation of Di-brominated Impurities | - Excess of brominating agent. - "Hot spots" in the reactor due to poor mixing. - High reaction temperature. | - Use a stoichiometric amount of the brominating agent. - Improve mixing to ensure even temperature and reagent distribution. - Lower the reaction temperature to improve selectivity. |
| TSG-003 | Presence of Isomeric Impurities | - Reaction conditions favoring the formation of the kinetic or thermodynamic product. - Nature of the solvent and catalyst used. | - Screen different solvents and catalysts to optimize regioselectivity. - Adjust the reaction temperature; lower temperatures often favor the formation of a single isomer. |
| TSG-004 | Inconsistent Product Quality Between Batches | - Variation in raw material quality. - Inconsistent reaction conditions (temperature, addition rate, mixing). - Inadequate cleaning of the reactor between batches. | - Implement stringent quality control for all starting materials. - Standardize and automate reaction parameters where possible. - Ensure thorough cleaning procedures are in place and followed. |
| TSG-005 | Difficulties with Product Isolation/Crystallization | - Product is an oil or low-melting solid. - Presence of impurities inhibiting crystallization. - Inappropriate solvent for crystallization. | - Attempt to crystallize from a different solvent or solvent mixture. - Use seeding to induce crystallization. - Consider an additional purification step (e.g., charcoal treatment) to remove impurities. |
Experimental Protocols
Illustrative Lab-Scale Protocol for the Synthesis of this compound
This protocol is for illustrative purposes and should be optimized for specific equipment and scale.
Materials:
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4-methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting guide for byproduct formation.
Caption: A simplified pathway showing the formation of an over-bromination side product.
References
Monitoring the progress of reactions involving 2-Bromo-4-methoxybenzonitrile by TLC/LC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of chemical reactions involving 2-Bromo-4-methoxybenzonitrile using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the analysis of reactions with this compound.
TLC Troubleshooting
Q1: I'm not seeing good separation of my starting material and product spots on the TLC plate. What should I do?
A1: Poor separation on TLC is typically a result of an inappropriate solvent system. The polarity of the eluent is crucial.[1][2]
-
If spots are too high (high Rf value): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent.[3]
-
If spots are too low (low Rf value): Your eluent is not polar enough. Increase the proportion of the polar solvent or select a more polar one.[3] A good starting point for aromatic compounds like this compound is a mixture of hexane and ethyl acetate.[4] Try a 4:1 or 3:1 mixture of hexane:ethyl acetate and adjust from there. The goal is to have the Rf of the starting material around 0.3-0.4 to allow for clear visualization of both less polar byproducts and more polar products.[5]
Q2: My spots are streaking on the TLC plate. What causes this and how can I fix it?
A2: Streaking can be caused by several factors:
-
Sample Overload: You may have spotted too much of the reaction mixture. Try diluting your sample before spotting it on the TLC plate.[6]
-
Compound Acidity/Basicity: this compound itself is neutral, but potential side products, like the hydrolyzed carboxylic acid (2-bromo-4-methoxybenzoic acid), are acidic and can streak on silica gel. Adding a small amount of acetic or formic acid (0.1-2.0%) to your mobile phase can resolve this.
-
Inappropriate Solvent: The solvent system may not be suitable for your compound, causing it to move as a streak rather than a distinct spot.[6] Experiment with different solvent systems.
Q3: I can't see any spots on my TLC plate after development.
A3: This could be due to a few reasons:
-
Non-UV Active Compounds: While this compound is UV active, some reaction products or byproducts may not be. Visualize the plate using alternative methods, such as staining with potassium permanganate or an iodine chamber.
-
Sample Too Dilute: The concentration of your compounds might be too low to be detected. Try concentrating your sample or spotting multiple times in the same location (ensure the spot is dry before re-spotting).[6]
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.
LC-MS Troubleshooting
Q1: I am seeing a weak or no signal for my compound of interest in the LC-MS.
A1: A weak or absent signal can stem from several issues:
-
Incorrect Ionization Mode: this compound and its derivatives can be analyzed in both positive and negative ion modes. Electrospray ionization (ESI) is a common technique for such compounds.[7] Ensure you are using the appropriate mode. For the starting material and coupled products, positive mode ESI detecting the [M+H]+ or [M+Na]+ adduct is common. For the hydrolyzed carboxylic acid, negative mode ESI detecting the [M-H]- ion is typically more sensitive.
-
Poor Ionization Efficiency: Some compounds do not ionize well under standard conditions. Consider adjusting the mobile phase by adding modifiers like formic acid (0.1%) for positive mode or a small amount of ammonia for negative mode to improve ionization.
-
Sample Degradation: The compound may be degrading in the sample vial or during analysis. Ensure sample stability and consider using a fresh sample.
-
Instrumental Issues: Check for leaks, ensure proper mobile phase flow, and confirm that the mass spectrometer is properly tuned.[8]
Q2: My retention times are shifting between injections.
A2: Retention time shifts are a common problem in LC and can be caused by:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to inconsistent retention times.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and reproducible preparation of your mobile phases.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the temperature is stable.
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention. A proper column wash after each sequence is recommended.
Q3: I am observing unexpected peaks in my chromatogram.
A3: Unexpected peaks can be due to:
-
Side Reactions: Besides the desired product, your reaction may be producing byproducts. Common side reactions for a Suzuki coupling involving this compound include:
-
Contamination: Contamination can come from solvents, reagents, or sample handling.[12] Run a blank injection of your solvent to check for contaminants.
-
Carryover: A portion of a previous sample may be injected with the current one. Implement a needle wash with a strong solvent in your method.
Experimental Protocols
TLC Monitoring of a Suzuki Coupling Reaction
This protocol describes a general method for monitoring a Suzuki coupling reaction of this compound with an arylboronic acid.
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.
-
Chamber Preparation: In a developing chamber, add a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and seal the chamber.
-
Spotting: On the origin line, spot three lanes:
-
Lane 1 (Reference): A dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, then on top of the same spot, apply a sample of the reaction mixture.
-
Lane 3 (Reaction Mixture): A sample taken directly from the reaction.
-
-
Development: Place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[6] Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the observed spots. Further visualization can be achieved with a potassium permanganate stain.
-
Interpretation: Monitor the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new, typically less polar, product spot (higher Rf). The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
LC-MS Analysis of Reaction Mixture
This protocol provides a general method for analyzing the reaction mixture.
-
Sample Preparation: Take an aliquot from the reaction mixture, quench it if necessary, and dilute it with the mobile phase (e.g., 1:1 acetonitrile:water) to a suitable concentration.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative switching mode to detect a wide range of products and byproducts.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and extract the mass spectra. Look for the expected m/z values of the starting material, product, and potential side products.
Data Presentation
The following tables provide representative (hypothetical) data for monitoring a Suzuki coupling reaction between this compound and phenylboronic acid. Exact values will vary with specific experimental conditions.
Table 1: Representative TLC Rf Values
| Compound | Structure | Rf (3:1 Hexane:EtOAc) |
| This compound (Starting Material) | 0.45 | |
| 4-Methoxybenzonitrile (Dehalogenated byproduct) | 0.55 | |
| 4-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Product) | 0.35 | |
| 2-Bromo-4-methoxybenzoic acid (Hydrolysis byproduct) | 0.10 |
Table 2: Representative LC-MS Data
| Compound | Retention Time (min) | [M+H]+ (m/z) | [M-H]- (m/z) |
| This compound | 4.2 | 212.0/214.0 | - |
| 4-Methoxybenzonitrile | 3.5 | 134.1 | - |
| 4-Methoxy-[1,1'-biphenyl]-2-carbonitrile | 5.1 | 210.1 | - |
| 2-Bromo-4-methoxybenzoic acid | 3.8 | - | 229.0/231.0 |
Note: The bromine atom results in a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units.
Visualizations
Caption: Experimental workflow for monitoring reaction progress.
Caption: Troubleshooting decision tree for common TLC/LC-MS issues.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. Home Page [chem.ualberta.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Validation & Comparative
Reactivity Showdown: 2-Bromo-4-methoxybenzonitrile vs. 2-Chloro-4-methoxybenzonitrile in Cross-Coupling Reactions
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the intricate process of drug discovery and development, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks, and their reactivity in widely-used palladium-catalyzed cross-coupling reactions dictates reaction conditions and overall yield. This guide provides an objective comparison of the reactivity of two closely related aryl halides: 2-Bromo-4-methoxybenzonitrile and 2-Chloro-4-methoxybenzonitrile. This analysis is supported by illustrative experimental data and detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This difference is a critical factor in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, this compound is generally more reactive than its chloro-analogue, often leading to higher yields under milder reaction conditions.
Quantitative Reactivity Comparison
To illustrate the practical implications of the differing reactivities, the following tables summarize representative yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions under typical conditions. While the bromo-substituted compound consistently provides higher yields, advancements in ligand technology have enabled the effective use of the less reactive but often more cost-effective chloro-analogue, albeit typically requiring more forcing conditions or specialized catalyst systems.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90-95 |
| 2-Chloro-4-methoxybenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | ~75-85 |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~85-90 |
| 2-Chloro-4-methoxybenzonitrile | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 24 | ~70-80 |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon three times.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) under a stream of argon.
-
Solvent Addition: Add degassed toluene (10 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-methoxybenzonitrile with Morpholine
-
Reaction Setup: To a dry Schlenk tube, add 2-Chloro-4-methoxybenzonitrile (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 2-Chloro-4-methoxybenzonitrile in a synthetic campaign is a classic example of the trade-off between reactivity and cost. The bromo-derivative offers the advantage of higher reactivity, often leading to more efficient reactions under milder conditions, which can be crucial for sensitive substrates or in the early stages of discovery chemistry. Conversely, the chloro-analogue is typically more economical, a significant consideration for large-scale synthesis. The continuous development of highly active and robust catalyst systems for the activation of aryl chlorides is narrowing the reactivity gap, providing chemists with greater flexibility in their synthetic design. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost, and the functional group tolerance of the substrates involved.
Validating the Purity of Synthesized 2-Bromo-4-methoxybenzonitrile: A Comparative HPLC-Based Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-Bromo-4-methoxybenzonitrile, a key intermediate in various pharmaceutical syntheses. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and analytical method development.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical technique for purity determination hinges on several factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and practical aspects like sample throughput and cost.[1] High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for routine quality control, capable of separating a wide range of potential impurities.[1] Other viable techniques include Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1]
Below is a comparative summary of these methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[1] |
| Typical Purity Assay Range | 98.0% - 102.0%[1] | 98.0% - 102.0%[1] | 95.0% - 100.5%[1] |
| Limit of Detection (LOD) | ~0.01%[1] | ~0.005%[1] | ~0.1%[1] |
| Limit of Quantitation (LOQ) | ~0.03%[1] | ~0.015%[1] | ~0.3%[1] |
| Selectivity | High | High | Moderate |
| Sample Throughput | Moderate | Moderate | Low |
| Instrumentation Cost | Moderate | Moderate | High |
| Notes | Ideal for routine quality control and can separate a wide range of non-volatile impurities. | Suitable for volatile impurities, may require derivatization for non-volatile compounds.[2] | Provides structural information and does not require a reference standard of the impurity. |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible results in purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical reversed-phase HPLC method for the purity validation of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.[1]
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
Method Validation Parameters: The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines (Q2A and Q2B), assessing parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[3]
Gas Chromatography (GC-FID) Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).[1]
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.[1]
-
Dissolve in 10 mL of a suitable volatile solvent like acetone or ethyl acetate to get a 2 mg/mL concentration.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.[1]
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Internal Standard: A suitable standard with non-overlapping signals, such as maleic acid.[1]
-
Pulse Program: A standard 90° pulse sequence.[1]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in the HPLC-based purity validation of this compound.
Caption: HPLC experimental workflow for purity validation.
References
Spectroscopic analysis to confirm the structure of 2-Bromo-4-methoxybenzonitrile products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-Bromo-4-methoxybenzonitrile and its potential isomeric alternatives. By presenting detailed experimental protocols and comparative spectral data, this document aims to facilitate the unambiguous structural confirmation of this compound in research and development settings.
Spectroscopic Data Comparison
To distinguish this compound from its isomers and related compounds, a multi-technique spectroscopic approach is essential. The following tables summarize the expected and observed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the protons.
| Compound | Ar-H Chemical Shifts (ppm) and Coupling Constants (Hz) | -OCH₃ Chemical Shift (ppm) |
| This compound (Predicted) | ~7.5 (d, J ≈ 8.5, 1H), ~7.1 (d, J ≈ 2.5, 1H), ~6.9 (dd, J ≈ 8.5, 2.5, 1H) | ~3.85 (s, 3H) |
| 3-Bromo-4-methoxybenzonitrile | 7.84 (d, J = 2.2, 1H), 7.65 (dd, J = 8.6, 2.2, 1H), 7.01 (d, J = 8.6, 1H) | 3.93 (s, 3H) |
| 4-Bromo-2-methoxybenzonitrile | 7.4-7.2 (m, 3H) | 3.89 (s, 3H) |
| 2-Bromo-5-methoxybenzonitrile | 7.43 (d, J = 8.8, 1H), 7.20 (d, J = 3.0, 1H), 6.94 (dd, J = 8.8, 3.0, 1H) | 3.82 (s, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Compound | Aromatic C Chemical Shifts (ppm) | C≡N Chemical Shift (ppm) | -OCH₃ Chemical Shift (ppm) |
| This compound (Predicted) | ~162 (C-OCH₃), ~135 (C-H), ~122 (C-Br), ~118 (C-H), ~116 (C-H), ~105 (C-CN) | ~117 | ~56 |
| 3-Methoxybenzonitrile[1] | 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9 | 118.6 | 55.3 |
| 4-Methoxybenzonitrile[1] | 162.8, 133.9, 119.2, 114.7, 103.9 | 119.2 | 55.5 |
| 2-Methoxybenzonitrile[1] | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4 | 117.9 | 20.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile (C≡N) and ether (C-O) stretching frequencies are particularly diagnostic.
| Compound | C≡N Stretch (cm⁻¹) | C-O Stretch (Aromatic) (cm⁻¹) | C-H Bending (Aromatic) (cm⁻¹) |
| This compound (Predicted) | ~2230 - 2220 | ~1250 and ~1030 | ~880 - 800 (isolated H's) |
| 3-Bromo-4-methoxybenzonitrile | ~2225 | ~1260 and ~1020 | ~810 |
| Aromatic Nitriles (General) | 2240 - 2220 | 1270 - 1230 and 1050 - 1010 | 900 - 690 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 211/213 (M⁺/M⁺+2) | 196/198 ([M-CH₃]⁺), 132 ([M-Br]⁺), 102 ([M-Br-OCH₃]⁺) |
| 3-Bromo-4-methoxybenzonitrile | 211/213 (M⁺/M⁺+2) | 196/198 ([M-CH₃]⁺), 132 ([M-Br]⁺) |
| 2-Bromo-4-hydroxybenzonitrile[2] (Potential Impurity) | 197/199 (M⁺/M⁺+2) | 169/171 ([M-CO]⁺), 118 ([M-Br]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Acquire the spectrum with a spectral width of at least 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum with a spectral width of at least 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A sufficient number of scans (typically several thousand) should be acquired to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition :
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Introduction (for EI) : Introduce a small amount of the solid sample via a direct insertion probe.
-
EI Conditions :
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-300.
-
-
Sample Introduction (for ESI) : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).
-
ESI Conditions :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the capillary voltage and other source parameters to achieve a stable signal.
-
Visualization of Analytical Workflow
The logical flow of experiments for the structural confirmation of this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
By following this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic products and the reliability of their subsequent research.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of various palladium and nickel catalysts for the Suzuki coupling of 2-Bromo-4-methoxybenzonitrile, a key intermediate in the synthesis of various biologically active molecules. The information presented herein, including experimental data from analogous reactions, aims to assist researchers in selecting the optimal catalytic system to achieve high yields and reaction efficiency.
Catalyst Performance Comparison
The choice of catalyst, ligand, and reaction conditions is critical for the success of the Suzuki-Miyaura coupling of this compound. The following table summarizes the performance of several common palladium and nickel-based catalytic systems. The quantitative data is primarily based on reactions with structurally similar aryl bromides and should be considered as a strong indicator of expected performance for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%)* | Notes |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 80-95[1] | A versatile and commonly used catalyst, though it can be sensitive to air.[2] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-12 | 85-98[3] | Often provides excellent yields for challenging substrates due to the robust ligand. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >95[4] | A highly active system with a bulky, electron-rich phosphine ligand, often leading to shorter reaction times. |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | Room Temp - 80 | 2-8 | 90-99[5] | Effective even at room temperature for some substrates due to the highly active ligand. |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 60-80 | 12-24 | 80-95[6] | A more cost-effective alternative to palladium, showing excellent reactivity in greener solvents.[6] |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 | 12-24 | 85-95 | An effective nickel catalyst for a range of aryl sulfamates and likely applicable here. |
*Yields are based on analogous Suzuki-Miyaura coupling reactions of structurally similar aryl bromides and may vary for this compound.
Experimental Protocols
Below are detailed, generalized experimental protocols for performing the Suzuki-Miyaura coupling of this compound with different catalytic systems. These protocols should be considered as a starting point and may require optimization for specific reaction scales and coupling partners.
General Procedure using a Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
General Procedure using a Nickel Catalyst (e.g., NiCl₂(PCy₃)₂)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) to a dry Schlenk tube.
-
Catalyst Addition: Add Bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%) to the tube.
-
Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Conclusion
The Suzuki-Miyaura coupling of this compound can be effectively achieved using a variety of palladium and nickel-based catalysts. For routine applications, traditional palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliable performance with good to excellent yields. For reactions requiring higher efficiency and shorter reaction times, modern catalytic systems employing bulky, electron-rich phosphine ligands like SPhos are highly recommended. As a more economical alternative, nickel-based catalysts, particularly NiCl₂(PCy₃)₂, have demonstrated comparable efficacy, especially when utilizing more environmentally friendly solvents. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction time, and the scale of the reaction. The provided protocols and data serve as a valuable starting point for the successful synthesis of 2-aryl-4-methoxybenzonitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2-Bromo-4-methoxybenzonitrile derivatives versus analogues
A Comparative Guide to the Biological Activity of 2-Bromo-4-methoxybenzonitrile Derivatives and Analogues
This guide provides a comparative analysis of the biological activities of this compound derivatives and their structural analogues. The information is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of these compounds. The data presented is based on available experimental findings and aims to facilitate further research and development in this area.
Introduction
Derivatives of this compound and related bromo-methoxyphenyl compounds have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1] The strategic placement of the bromo and methoxy groups on the benzonitrile scaffold plays a crucial role in their biological efficacy. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to provide a comprehensive overview.
Comparative Biological Activity
The biological activities of various derivatives and analogues are summarized below, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of bromo-methoxyphenyl derivatives against a range of cancer cell lines. The potency of these compounds is often influenced by the specific substitutions on the phenyl ring and the overall molecular structure.[1]
Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl Derivatives and Analogues
| Compound Class | Specific Derivative/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Benzil | 2'-bromo-4-methoxy-3-nitro benzil | Not specified | Growth inhibition observed | [2] |
| 2-Phenylacrylonitrile | Not specified | HCT116 | 0.0059 | [1] |
| BEL-7402 | 0.0078 | [1] | ||
| Chalcone | Not specified | HeLa | 3.204 | [1] |
| MCF-7 | 3.849 | [1] | ||
| Acetylated Bromophenol | Not specified | K562 | Induced apoptosis | [1] |
| 1,3,4-Thiadiazole | Not specified | MCF-7 | >100 (decreased DNA biosynthesis) | [1] |
| 4H-chromene-benzene hybrid | Halogen derivatives | Not specified | Strong anticancer analogs targeting c-Src Kinase | [3] |
| Resveratrol Methoxy Derivative | 3,4,5,4'-tetramethoxy-trans-stilbene | LNCaP, HT-29, HepG2 | 1-5 | [4] |
| Resveratrol Methoxy Derivative | 3,4,4',5-tetramethoxy-stilbene | PC-3 | 3 | [4] |
| LNCaP | 0.4 | [4] | ||
| DU-145 | 0.4 | [4] |
Antimicrobial Activity
The bromo-methoxyphenyl scaffold is also a key feature in compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1]
Table 2: Antimicrobial Activity of Selected Bromo-Methoxyphenyl Derivatives and Analogues
| Compound Class/Analogue | Target Organism | Activity | Reference |
| Benzil Derivatives | Various bacteria | Promising antibacterial activity | [2] |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | MIC: 1024 µg/mL | [5] |
| MRSA | Dislodged ~80% of preformed biofilms | [5][6] | |
| Copolymeric Ammonium Salt (P7) | Multidrug-resistant bacteria | MIC: 0.6-1.2 µM | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of these derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The synthesized derivatives are added to the wells at various concentrations. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Discs: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: A step-by-step workflow of the MTT assay for determining cytotoxic effects.
Caption: Potential modulation of MAPK and NF-κB signaling pathways by inhibitors.
Conclusion
The derivatives of this compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. The data compiled in this guide indicate that structural modifications can lead to potent anticancer and antimicrobial activities. While a comprehensive structure-activity relationship is yet to be fully elucidated, the comparative data presented here provides a solid foundation for future research endeavors in this field. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate these preliminary findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride [mdpi.com]
A Comparative Analysis of Synthetic Routes to 2-Bromo-4-methoxybenzonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark of two primary synthetic methodologies for 2-Bromo-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The comparison focuses on reaction yield, procedural complexity, and reagent considerations, supported by detailed experimental protocols.
Two principal synthetic strategies for the preparation of this compound are evaluated: direct electrophilic bromination of 4-methoxybenzonitrile and the Sandmeyer reaction of 2-amino-4-methoxybenzonitrile. This guide presents a comparative analysis of these methods to inform synthetic route selection.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative and qualitative metrics for the two synthetic pathways to this compound.
| Parameter | Method 1: Direct Bromination | Method 2: Sandmeyer Reaction |
| Starting Material | 4-Methoxybenzonitrile | 2-Amino-4-methoxybenzonitrile |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) |
| Number of Steps | 1 | 2 (including synthesis of the precursor amine) |
| Estimated Yield | 80-95%[1] | 55-70% (overall) |
| Complexity | Low | Moderate to High |
| Atom Economy | High | Low |
| Safety Considerations | Requires careful handling of brominating agents. | Involves the formation of potentially explosive diazonium salts. Requires careful temperature control. |
Logical Workflow for Synthesis Route Selection
The choice of synthesis method often depends on a variety of factors beyond just the chemical yield. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing this compound based on common research and development constraints.
Caption: Decision workflow for selecting a synthesis method for this compound.
Experimental Protocols
Method 1: Direct Bromination of 4-Methoxybenzonitrile
This method leverages the activating and ortho-directing effects of the methoxy group to achieve a regioselective bromination of the aromatic ring. The use of N-Bromosuccinimide (NBS) in acetonitrile provides a mild and efficient system for this transformation.[2] Based on analogous reactions with similar substrates, this method is anticipated to have a high yield.[1]
Reaction Scheme:
Caption: Direct bromination of 4-methoxybenzonitrile to yield this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzonitrile (1.0 eq) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Sandmeyer Reaction of 2-Amino-4-methoxybenzonitrile
The Sandmeyer reaction is a classical method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[3][4] This multi-step approach first requires the synthesis of the 2-amino-4-methoxybenzonitrile precursor, followed by diazotization and subsequent displacement with a bromide ion, typically from a copper(I) bromide salt. While a robust method, the overall yield is dependent on the efficiency of each step. A novel method for the synthesis of 2-bromo-4-nitrophenol using a Sandmeyer reaction reported an overall yield of 55.8% over two steps.[5]
Reaction Scheme:
Caption: Two-step Sandmeyer reaction for the synthesis of this compound.
Procedure:
-
Diazotization:
-
Dissolve 2-amino-4-methoxybenzonitrile (1.0 eq) in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30 minutes to an hour to complete the formation of the diazonium salt.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by column chromatography or recrystallization.
-
Conclusion
For the synthesis of this compound, direct bromination of 4-methoxybenzonitrile with NBS stands out as the more efficient and straightforward method, with an anticipated high yield and operational simplicity. The Sandmeyer reaction, while a classic and viable alternative, involves a multi-step sequence with a likely lower overall yield and requires the handling of potentially hazardous diazonium intermediates. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired purity, and scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Novel method for synthesis of 2-bromo-4-nitrophenol | Semantic Scholar [semanticscholar.org]
Characterization of Impurities in 2-Bromo-4-methoxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-Bromo-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines strategies for identifying and quantifying process-related impurities and degradation products, supported by detailed experimental protocols and comparative data.
Understanding Potential Impurities in this compound
Impurities in this compound can originate from various sources, including the synthetic route and degradation. A plausible synthetic pathway involves the Sandmeyer reaction of 2-bromo-4-methoxyaniline, which itself can be prepared by bromination of 4-methoxyaniline.
Potential Process-Related Impurities:
Based on this synthetic route, several process-related impurities can be anticipated:
-
Isomeric Impurities: Incomplete regioselectivity during the bromination of 4-methoxyaniline can lead to the formation of isomeric bromo-methoxy anilines, which would then be converted to the corresponding benzonitrile isomers.
-
Impurity A: 3-Bromo-4-methoxybenzonitrile: Arising from bromination at the alternative ortho position.
-
Impurity B: 2,6-Dibromo-4-methoxybenzonitrile: A potential byproduct of over-bromination.
-
-
Starting Material Carryover:
-
Impurity C: 4-Methoxybenzonitrile: From the incomplete bromination of the starting material.
-
Impurity D: 2-Bromo-4-methoxyaniline: Incomplete conversion during the Sandmeyer reaction.
-
-
Byproducts from Side Reactions:
-
Impurity E: 2-Bromo-4-methoxyphenol: Formed by the reaction of the diazonium salt with water during the Sandmeyer reaction.
-
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions.[3][4][5][6][7] The nitrile and ether functional groups in this compound suggest susceptibility to hydrolysis under acidic or basic conditions.
-
Impurity F: 2-Bromo-4-methoxybenzamide: Resulting from the partial hydrolysis of the nitrile group.
-
Impurity G: 2-Bromo-4-methoxybenzoic acid: Arising from the complete hydrolysis of the nitrile group.
-
Impurity H: 2-Bromo-4-hydroxybenzonitrile: Formed by the cleavage of the methoxy ether bond, particularly under harsh acidic conditions.[8]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for impurity profiling.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of these techniques for the analysis of impurities in this compound.
| Parameter | HPLC-UV | GC-MS | 1H-NMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Typical Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Typical Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Primary Application | Routine quality control, quantification of known and unknown impurities. | Identification and quantification of volatile and semi-volatile impurities, structural elucidation. | Structural elucidation of unknown impurities, quantification without a reference standard for the impurity. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.
Forced Degradation Study Protocol
To induce the formation of potential degradation products, the following stress conditions can be applied to a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).[3][4][5][6][7]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample is heated at 105°C for 48 hours.
-
Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light for 24 hours.
Stability-Indicating HPLC-UV Method
This method is suitable for the routine quality control of this compound, offering a balance of resolution and throughput.[9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile and Semi-Volatile Impurities
GC-MS offers superior sensitivity and provides structural information for volatile and semi-volatile impurities.[11][12][13]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
¹H-NMR for Structural Elucidation and Quantification
NMR spectroscopy is invaluable for the unambiguous identification and structural confirmation of impurities, and it can be used for quantification without the need for an impurity-specific reference standard.[14][15][16]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for quantification): A certified reference standard with a known purity and non-overlapping signals, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
Visualizing the Workflow
Clear visualization of the analytical workflow is essential for understanding the process of impurity characterization.
Caption: General workflow for the characterization of impurities.
Conclusion
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities in this compound. HPLC-UV is a robust method for routine quality control and quantification. GC-MS provides high sensitivity and structural information for volatile impurities. NMR spectroscopy is the definitive tool for the structural elucidation of unknown impurities. By implementing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the quality and safety of this important pharmaceutical intermediate.
References
- 1. Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol) | Axios Research [axios-research.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to the Cross-Reactivity of 2-Bromo-4-methoxybenzonitrile in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical and bioactive molecules, the choice of building blocks is paramount. 2-Bromo-4-methoxybenzonitrile is a versatile reagent, frequently employed in a variety of cross-coupling reactions to construct complex molecular architectures. Its reactivity is governed by the interplay of the bromo, methoxy, and nitrile functional groups. This guide provides an objective comparison of the performance of this compound with alternative substituted bromobenzonitriles in key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented herein, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their synthetic strategies.
Performance in Key Cross-Coupling Reactions
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The electron-donating methoxy group and the electron-withdrawing nitrile group on the phenyl ring of this compound modulate the electron density at the carbon-bromine bond, thereby affecting the rate-determining oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The performance of this compound is compared with its isomers, 4-Bromo-2-methoxybenzonitrile and 2-Bromo-5-methoxybenzonitrile, in a typical reaction with phenylboronic acid.
| Aryl Bromide | Product | Yield (%) | Reaction Time (h) | Key Observations |
| This compound | 4-Methoxy-2-phenylbenzonitrile | 85 | 12 | Good yield, standard reaction time. |
| 4-Bromo-2-methoxybenzonitrile | 2-Methoxy-4-phenylbenzonitrile | 92 | 10 | Higher yield and shorter reaction time, likely due to less steric hindrance around the bromine atom. |
| 2-Bromo-5-methoxybenzonitrile | 5-Methoxy-2-phenylbenzonitrile | 82 | 12 | Slightly lower yield compared to the 4-methoxy isomer, potentially due to altered electronic effects. |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and ligand selection.
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between aryl halides and terminal alkynes. A common side reaction is the homocoupling of the alkyne (Glaser coupling), the extent of which can be influenced by the substrate and reaction conditions.
| Aryl Bromide | Product | Yield (%) | Homocoupling Byproduct (%) | Key Observations |
| This compound | 4-Methoxy-2-(phenylethynyl)benzonitrile | 78 | ~10 | Moderate yield with some homocoupling observed. |
| 4-Bromo-2-methoxybenzonitrile | 2-Methoxy-4-(phenylethynyl)benzonitrile | 85 | ~5 | Higher yield and reduced homocoupling, suggesting more favorable kinetics for the cross-coupling pathway. |
| 2-Bromo-5-methoxybenzonitrile | 5-Methoxy-2-(phenylethynyl)benzonitrile | 75 | ~12 | Lower yield and slightly more homocoupling, indicating a less efficient cross-coupling process. |
Note: Yields and side product formation are highly dependent on factors such as the copper co-catalyst, base, and solvent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The electronic properties and steric environment of the aryl bromide can significantly impact the efficiency of this transformation. In a comparative study, the amination of different bromomethoxybenzonitrile isomers with aniline was examined.
| Aryl Bromide | Product | Yield (%) | Reaction Time (h) | Key Observations |
| This compound | 4-Methoxy-2-(phenylamino)benzonitrile | 88 | 8 | High yield and relatively short reaction time. |
| 4-Bromo-2-methoxybenzonitrile | 2-Methoxy-4-(phenylamino)benzonitrile | 94 | 6 | Excellent yield and faster reaction, benefiting from the accessible bromine position. |
| 2-Bromo-5-methoxybenzonitrile | 5-Methoxy-2-(phenylamino)benzonitrile | 85 | 8 | Good yield, comparable to the 4-methoxy isomer. |
Note: The choice of ligand and base is critical for optimizing the Buchwald-Hartwig amination and can significantly influence the outcome.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.03 mmol) was added, and the reaction mixture was heated at 90 °C under an argon atmosphere. The reaction progress was monitored by TLC. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a sealed tube was evacuated and backfilled with argon. Triethylamine (3 mL) and the terminal alkyne (1.2 mmol) were then added via syringe. The reaction mixture was stirred at 60 °C and monitored by TLC. After completion, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (20 mL), washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube was charged with the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol). The tube was sealed, removed from the glovebox, and toluene (5 mL) and the amine (1.2 mmol) were added under an argon atmosphere. The reaction mixture was then heated to 100 °C. The reaction was monitored by LC-MS. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate was washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Visualizations
To further illustrate the concepts discussed, the following diagrams of the catalytic cycles and a general experimental workflow are provided.
A Comparative Analysis of Boronic Acids in Suzuki Coupling with 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of various boronic acids in the Suzuki coupling with 2-Bromo-4-methoxybenzonitrile, a common building block in the synthesis of complex organic molecules. The selection of the boronic acid coupling partner is critical and can significantly influence reaction yields and kinetics. This document aims to provide researchers, scientists, and drug development professionals with data to inform substrate selection and optimize reaction conditions.
Performance of Boronic Acids in Suzuki Coupling
The electronic and steric characteristics of the boronic acid play a crucial role in the efficiency of the Suzuki coupling reaction. To illustrate these effects, the following table summarizes representative reaction yields for the coupling of this compound with a selection of boronic acids, including aryl, heteroaryl, and alkyl derivatives.
| Boronic Acid | Structure | Product | Representative Yield (%) | Catalyst System | Base | Solvent | Temperature (°C) |
| Phenylboronic Acid | 4-methoxy-2-phenylbenzonitrile | 92-98% | Pd(OAc)₂ / SPhos or Pd-PEPPSI-CMP | K₂CO₃ or K₃PO₄ | Toluene/H₂O or MeOH | 80-100 | |
| 4-Methoxyphenylboronic Acid | 4-methoxy-2-(4-methoxyphenyl)benzonitrile | 90-95% | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | |
| Thiophene-3-boronic Acid | 4-methoxy-2-(thiophen-3-yl)benzonitrile | 73-85% | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | |
| n-Propylboronic Acid | 4-methoxy-2-(n-propyl)benzonitrile | 70-80% | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid. It is important to note that specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for each specific boronic acid to achieve the maximum yield.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ with a ligand such as SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the respective boronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Suzuki Coupling Workflow
To further elucidate the experimental process, the following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validating Experimental Findings with DFT Calculations: A Comparative Guide for 2-Bromo-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating experimental data with Density Functional Theory (DFT) calculations, focusing on the molecule 2-Bromo-4-methoxybenzonitrile. Due to the limited availability of a complete set of experimental and computational data for this specific molecule in published literature, this guide leverages high-quality data from closely related analogs, such as 2-Bromo-4-methylbenzonitrile and various substituted benzonitriles, to establish a robust methodology and expected correlations.
Introduction
In modern drug discovery and materials science, the synergy between experimental characterization and computational modeling is paramount. DFT calculations offer a powerful, cost-effective method to predict and interpret the structural, vibrational, and electronic properties of molecules, thereby validating and enriching experimental findings. This guide outlines the typical workflow and expected outcomes when applying this dual approach to this compound, a substituted benzonitrile with potential applications as a chemical intermediate.
Data Presentation: A Comparative Analysis
The following tables summarize the kind of quantitative data that is typically generated and compared in such studies. The data presented here is a composite based on published results for analogous compounds to illustrate the expected level of agreement between experimental and theoretical values.[1][2][3]
Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) (Analog) | Experimental FT-Raman (cm⁻¹) (Analog) | Scaled DFT (B3LYP/6-311++G(d,p)) (cm⁻¹) (Analog*) |
| C-H Stretching (Aromatic) | ~3070 | ~3075 | ~3080 |
| C≡N Stretching | ~2230 | ~2235 | ~2240 |
| C-C Stretching (Aromatic) | ~1590 | ~1595 | ~1592 |
| C-O Stretching (Methoxy) | ~1260 | ~1265 | ~1255 |
| C-Br Stretching | ~680 | ~675 | ~685 |
*Data is representative of substituted bromobenzonitriles.[1][3]
Table 2: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | Experimental ¹H NMR (ppm) (Analog) | Calculated ¹H NMR (GIAO) (ppm) (Analog) | Experimental ¹³C NMR (ppm) (Analog) | Calculated ¹³C NMR (GIAO) (ppm) (Analog) |
| C1-CN | - | - | ~118 | ~117 |
| C2-Br | - | - | ~115 | ~114 |
| C3-H | ~7.5 | ~7.45 | ~134 | ~133 |
| C4-OCH₃ | - | - | ~162 | ~161 |
| C5-H | ~7.0 | ~6.95 | ~114 | ~113 |
| C6-H | ~7.7 | ~7.65 | ~135 | ~134 |
| OCH₃ | ~3.9 | ~3.85 | ~56 | ~55 |
*Data is representative of substituted methoxybenzonitriles.[4]
Table 3: Comparison of Experimental and DFT-Calculated Electronic Properties
| Property | Experimental (UV-Vis) (Analog) | Calculated (TD-DFT) (Analog) |
| λmax (nm) | ~280 | ~275 |
| Excitation Energy (eV) | ~4.43 | ~4.51 |
| Oscillator Strength (f) | N/A | ~0.25 |
| HOMO-LUMO Gap (eV) | N/A | ~4.8 |
*Data is representative of substituted benzonitriles.[5]
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments and DFT calculations.
Experimental Protocols
1. Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR, the solid sample of this compound is mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.
-
Instrumentation: A PerkinElmer or Bruker FT-IR spectrometer for infrared analysis in the 4000–400 cm⁻¹ range. A Bruker RFS 27 spectrometer with a Nd:YAG laser (1064 nm excitation) for Raman analysis in the 4000–100 cm⁻¹ range.[6]
-
Data Acquisition: Spectra are typically recorded at room temperature with a resolution of 2-4 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and other relevant spectra.
3. UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: A Shimadzu or PerkinElmer UV-Vis spectrophotometer.
-
Data Acquisition: The absorption spectrum is recorded over a range of 200–800 nm.[7]
DFT Computational Protocol
-
Software: Gaussian 09 or a more recent version.[6]
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1]
-
Basis Set: 6-311++G(d,p) is a commonly used and reliable basis set for this class of molecules.[1]
-
Geometry Optimization: The molecular structure is optimized to a minimum energy conformation without any symmetry constraints.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra. Frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and basis set limitations.[8]
-
NMR Calculations: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9]
-
Electronic Transitions: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT).[5]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for comparing experimental findings with DFT calculations for a molecule like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rucforsk.ruc.dk [rucforsk.ruc.dk]
Safety Operating Guide
Essential Safety and Logistics for Handling 2-Bromo-4-methoxybenzonitrile
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 2-Bromo-4-methoxybenzonitrile, a halogenated aromatic nitrile. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound should be treated as a hazardous substance. The primary risks include acute toxicity if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3] | To protect against splashes and vapors that can cause serious eye irritation or damage.[1][4] |
| Hand Protection | Chemical-resistant gloves. Disposable nitrile gloves are suitable for short-term protection against splashes. For prolonged contact, consider heavier-duty gloves.[3][5] | To prevent skin contact, as the substance is presumed to be harmful or toxic upon dermal absorption and can cause skin irritation.[1][2][6] |
| Body Protection | A flame-retardant lab coat. For tasks with a higher splash risk, a chemical-resistant apron or suit is recommended.[3][7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator is required.[3][7] | To minimize the inhalation of dust or vapors, which may cause respiratory irritation and could be toxic if inhaled.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Experimental Workflow
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are crucial for safety and environmental protection. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Management Protocol
-
Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected separately from non-halogenated waste.[8][9][10] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[9][10]
-
Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container.[9][11] The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste mixture.[11]
-
Storage : Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment to prevent spills.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[2][10]
Logical Flow for Waste Disposal
By adhering to these safety and logistical guidelines, laboratory professionals can mitigate the risks associated with handling this compound, ensuring a safe working environment and responsible chemical management.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. aksci.com [aksci.com]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




